molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Katalognummer: B559661
CAS-Nummer: 4786-76-9
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: QGJOWBMQGBHKRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound serves as a versatile building block for synthesizing novel nucleoside analogs and heterocyclic derivatives with significant biological activity. Its primary research value lies in its application across multiple therapeutic areas. In antiviral research, this pyrrolo[2,3-d]pyrimidine core is a key intermediate in synthesizing carbocyclic nucleosides that have demonstrated promising anti-Hepatitis C Virus (HCV) activity . In oncology, derivatives of this compound are investigated as multi-targeted kinase inhibitors. These molecules can inhibit crucial enzymatic targets such as EGFR, Her2, VEGFR-2, and CDK2, which are strongly associated with cancer cell proliferation and survival . Furthermore, this scaffold is central to developing potent, competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme overexpressed in numerous human cancers like breast, pancreatic, and gastric cancers. Molecular dynamics studies show these inhibitors bind effectively in the ATP-binding pocket of PAK4, disrupting its role in cell growth and apoptosis prevention . More recently, novel 4-substituted derivatives have been identified as new FtsZ inhibitors with antibacterial activity, showing efficacy against plant pathogens like Xanthomonas oryzae and presenting a potential new mechanism of action for combating bacterial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions, as it may cause skin and eye irritation .

Eigenschaften

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOWBMQGBHKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290052
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-76-9
Record name 4786-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physical and spectral characteristics, outlines a standard synthesis protocol, and explores its biological relevance, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1] While a specific melting point has not been definitively reported in the literature, its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has a melting point in the range of 170-175 °C, suggesting that the methoxy derivative possesses a similar thermal stability.[2] It is anticipated that, like its chloro-analog, this compound will decompose before reaching its boiling point.[2] The compound is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2]

PropertyValueSource
Molecular Formula C₇H₇N₃O[3]
Molecular Weight 149.15 g/mol [3]
Appearance Solid[1]
Storage Temperature Room Temperature (sealed in dry conditions)[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring. Based on analogs, the aromatic protons would likely appear in the range of δ 6.5-8.5 ppm. The methoxy protons would present as a sharp singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms of the heterocyclic rings are expected to resonate in the aromatic region (δ 100-160 ppm). The methoxy carbon will have a characteristic signal around δ 55 ppm.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 149.0589, corresponding to its exact mass.[3]

Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of its chloro-precursor.

Synthesis of this compound

This protocol describes the synthesis starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction:

Synthesis 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound 1. Sodium Methoxide 2. Methanol, Reflux Sodium Methoxide Sodium Methoxide Methanol Methanol Heat Heat

Caption: Synthesis of this compound.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add an excess of sodium methoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Significance and Signaling Pathway Involvement

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core are known to be potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.

Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers. Therefore, inhibitors targeting this pathway have significant therapeutic potential. While the specific inhibitory activity of the parent this compound is not extensively documented, its derivatives have been widely explored as selective JAK inhibitors.

The general mechanism involves the binding of the pyrrolo[2,3-d]pyrimidine core to the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of signal transduction ultimately modulates the expression of target genes involved in the inflammatory and immune responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression STAT_active->Gene_Expression Translocates to Nucleus & Regulates Transcription Inhibitor This compound (Scaffold for Inhibitors) Inhibitor->JAK Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Spectroscopic and Synthetic Profile of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthetic route, and relevant biological context of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to purines and their associated biological activities, including the inhibition of various kinases.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 11.5br s1HN7-H
~8.3s1HH2
~7.2d1HH6
~6.6d1HH5
~4.1s3HOCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160C4
~152C7a
~151C2
~125C6
~103C4a
~100C5
~54OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3100Medium, BroadN-H Stretch
3050 - 3000MediumC-H Aromatic Stretch
2950 - 2850MediumC-H Aliphatic Stretch (CH₃)
1620 - 1580StrongC=N Stretch
1550 - 1450StrongC=C Aromatic Ring Stretch
1250 - 1200StrongC-O-C Asymmetric Stretch
1050 - 1000MediumC-O-C Symmetric Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
149.06[M]⁺
150.07[M+H]⁺
134.04[M-CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, adaptable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak. For ¹H NMR, the data acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, with a longer relaxation delay (5-10 seconds) to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture would then be compressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample could be prepared by dissolving a small amount in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The sample would be vaporized, and the resulting gas-phase molecules would be bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Synthesis and Biological Context

Synthetic Workflow

The synthesis of this compound can be achieved from the commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following diagram illustrates the logical synthetic step.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction Nucleophilic Aromatic Substitution start->reaction Sodium Methoxide (NaOMe) in Methanol (MeOH) product This compound reaction->product

Caption: Synthetic route to this compound.

Biological Signaling Pathway: JAK-STAT Inhibition

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are well-known inhibitors of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to the cellular response to cytokines and growth factors and is implicated in various inflammatory diseases and cancers. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT_dimer Phosphorylated STAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->receptor 1. Ligand Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, tailored for researchers, scientists, and drug development professionals. The document summarizes key data in a structured format, details relevant experimental methodologies, and visualizes associated biological pathways and research workflows.

Core Physicochemical Data

This compound is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors used in cancer therapy.[1][2] The methoxy group at the 4-position can influence the compound's solubility and electronic properties, making it a valuable intermediate in medicinal chemistry.

Quantitative physicochemical data for this compound is summarized in the table below. It is important to note that while some experimental data is available for related analogs, specific experimental values for the title compound are not widely published. Therefore, computed values from reliable sources are included and clearly designated.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 4786-76-9PubChem[3]
Molecular Formula C₇H₇N₃OPubChem[3]
Molecular Weight 149.15 g/mol PubChem[3]
Melting Point Not explicitly reported. Analogs such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have a melting point in the range of 170–175 °C.[4]-
Boiling Point Decomposes before boiling (for the 4-chloro analog).[4]-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol (for the 4-chloro analog).[4] The methoxy group is known to enhance solubility in polar solvents compared to chloro substituents.[1]-
pKa Not explicitly reported.-
logP (Computed) 0.8PubChem (XLogP3)[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [5][6][7][8]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).

  • Heating: The heating bath is heated slowly and steadily, with constant stirring for uniform temperature distribution. The rate of heating should be around 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

  • Purity Check: A sharp melting point (a narrow range of 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Tests [9][10][11][12]

  • Initial Solvent Screening: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, DMSO).

  • Mixing: The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is deemed insoluble or sparingly soluble.

  • Systematic Approach: A hierarchical approach is often used, starting with water, then moving to acidic and basic aqueous solutions (e.g., 5% HCl, 5% NaOH) to assess the presence of basic or acidic functional groups, and finally to organic solvents of varying polarity.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method [13][14][15][16]

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for an extended period, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated solvents (usually the one in which it is more soluble). This solution is then added to a known volume of the other pre-saturated solvent in a separatory funnel.

  • Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathways and Experimental Workflows

Derivatives of this compound are prominent as kinase inhibitors in drug discovery.[2] These compounds often target signaling pathways that are dysregulated in diseases like cancer and autoimmune disorders.

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerizes Gene Target Gene STAT_dimer->Gene Translocates & Activates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor PyrroloPyrimidine->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition by Pyrrolo[2,3-d]pyrimidines.
General Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors typically follow a structured workflow, from initial design to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_optimization Optimization cluster_preclinical Preclinical CompoundDesign Compound Design & Library Synthesis Synthesis Chemical Synthesis of This compound Derivatives CompoundDesign->Synthesis EnzymaticAssay In Vitro Kinase Enzymatic Assay Synthesis->EnzymaticAssay CellularAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) EnzymaticAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR SAR->CompoundDesign Iterative Optimization ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->InVivo

References

In-Depth Technical Guide on the Crystal Structure Analysis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of a representative pyrrolo[2,3-d]pyrimidine derivative, outlines the experimental protocols for its determination, and contextualizes its relevance within a key signaling pathway. Due to the absence of a publicly available crystal structure for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, this guide utilizes the comprehensive crystallographic data available for (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol , a closely related and structurally significant analogue.

Crystal Structure and Quantitative Data

The crystal structure of (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol provides critical insights into the geometry, conformation, and intermolecular interactions of the pyrrolo[2,3-d]pyrimidine scaffold.

Crystallographic Data

The following table summarizes the key crystallographic data for the title compound.[1][2]

ParameterValue
Chemical FormulaC₁₁H₁₃IN₄O₃
Formula Weight376.15 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.9164 (2)
b (Å)14.6490 (5)
c (Å)18.0130 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1297.30 (8)
Z4
Density (calculated) (Mg/m³)1.926
Absorption Coefficient (mm⁻¹)2.48
Temperature (K)130
Selected Bond Lengths and Torsion Angles

The molecular structure reveals key geometric parameters.

BondLength (Å)
C-I2.072 (2)
C-N (glycosidic)1.446 (3)
Torsion AngleValue (°)
O-C-N-C (ribofuranosyl-pyrrolo)59.1 (3)
C-N-C-N (amino group planarity)-178.8 (2)

Experimental Protocols

The determination of the crystal structure involved the following key experimental procedures.[1][2]

Crystal Growth

Single crystals suitable for X-ray diffraction were grown from a solution of the compound. The specific solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion) were optimized to yield high-quality crystals.

Data Collection

A suitable single crystal was mounted on a Bruker SMART APEX diffractometer.[2] Data were collected at a low temperature (130 K) to minimize thermal vibrations and improve data quality. The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of φ and ω scans were performed to cover the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed and corrected for absorption effects using a multi-scan method (SADABS).[1][2] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement statistics indicate a high-quality structure determination.[1][2]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

References

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic routes starting from common laboratory reagents, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic pathways and the relevant biological signaling context using Graphviz diagrams.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a core component of Janus kinase (JAK) inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The methoxy group at the 4-position is a key feature for modulating the activity and selectivity of these inhibitors. This guide will focus on the prevalent synthetic strategies to obtain this important building block.

Synthetic Pathways and Starting Materials

The synthesis of this compound is typically achieved through a two-step process: first, the construction of the pyrrolo[2,3-d]pyrimidine core, often yielding a 4-chloro or 4-hydroxy intermediate, followed by the introduction of the methoxy group.

Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

A common and efficient route to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starts from readily available materials such as ethyl cyanoacetate or diethyl malonate.

Synthetic Route from Ethyl Cyanoacetate:

This pathway involves the initial formation of a pyrimidine ring, followed by the construction of the fused pyrrole ring.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Pyrimidine Ring Formation cluster_1 Desulfurization and Pyrrole Ring Formation cluster_2 Chlorination Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Mercapto-4-amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine Ethyl Cyanoacetate->2-Mercapto-4-amino-6-hydroxypyrimidine + Thiourea, NaOEt Thiourea Thiourea Thiourea->2-Mercapto-4-amino-6-hydroxypyrimidine Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->2-Mercapto-4-amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine->4-Amino-6-hydroxypyrimidine Raney Nickel, NH4OH 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4-Amino-6-hydroxypyrimidine->4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine + 2-Chloroacetaldehyde 2-Chloroacetaldehyde 2-Chloroacetaldehyde 2-Chloroacetaldehyde->4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3 Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Synthetic pathway to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound

The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by a methoxy group.

Synthesis of this compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound + Sodium Methoxide Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound Methanol Methanol Methanol->this compound Solvent

Final methoxylation step.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

StepStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1. Pyrimidine FormationEthyl cyanoacetate, ThioureaSodium ethoxide, Ethanol80-1008-10Not specified[3]
2. Desulfurization2-Mercapto-4-amino-6-hydroxypyrimidineRaney Nickel, Ammonia solution80-1004-6Not specified[3]
3. Pyrrole Formation4-Amino-6-hydroxypyrimidine2-Chloroacetaldehyde, Water, Sodium acetate60-804-6Not specified[3]
4. Chlorination4-Hydroxypyrrolo[2,3-d]pyrimidinePhosphorus oxychloride80-1002-4High[3]
Alternative Route1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, Formamidine saltSodium methoxide, Methanol65-70490-91[4]

Table 2: Synthesis of this compound from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Starting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineSodium methoxide, MethanolRefluxNot specifiedGoodImplied by similar reactions

Experimental Protocols

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Method A: From Ethyl Cyanoacetate

  • Preparation of 2-Mercapto-4-amino-6-hydroxypyrimidine: Dissolve ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol. Slowly add sodium ethoxide in ethanol (1.5 to 3 molar equivalents) at 0-5 °C. Stir at room temperature for 1-2 hours, then reflux at 80-100 °C for 8-10 hours. Cool, filter, wash with ethanol, and dry the solid.[3]

  • Preparation of 4-Amino-6-hydroxypyrimidine: Add the product from step 1 to an ammonia solution. Add Raney Nickel (3 to 5 molar equivalents) and heat at 80-100 °C for 4-6 hours. Filter the hot solution to remove the nickel catalyst, cool, and collect the precipitated product by filtration.[3]

  • Preparation of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine: Dissolve the product from step 2 and sodium acetate (1:3 to 1:5 molar ratio) in water. Heat to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents). Stir for 4-6 hours, cool, filter, wash with water, and dry.[3]

  • Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Dissolve the product from step 3 in phosphorus oxychloride and stir at 80-100 °C for 2-4 hours. Remove excess phosphorus oxychloride by distillation. Cool the residue to 0-10 °C and quench with ice water. Adjust the pH to 9-10 with sodium hydroxide. Filter, wash the solid with water, and dry. Recrystallize from toluene to obtain the pure product.[3]

Method B: Alternative Route

  • To a solution of a compound of formula IV (e.g., 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene) in methanol, add a solution of formamidine salt and sodium methoxide in methanol at 20-40 °C and react for 2-8 hours.[4]

  • Add the remaining sodium methoxide solution and heat the mixture to 60-80 °C for 2-8 hours.[4]

  • Cool the reaction mixture to 20-25 °C, filter, wash the solid with water, and dry to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A yield of 91.0% has been reported for this method.[4]

Synthesis of this compound
  • Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (typically 1.1 to 1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Biological Context: JAK-STAT Signaling Pathway

Derivatives of this compound are potent inhibitors of Janus kinases (JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which is involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_monomer STAT (monomer) JAK->STAT_monomer Phosphorylates STAT_dimer STAT-P (dimer) STAT_monomer->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Pyrrolo_pyrimidine_Inhibitor This compound Derivative (Inhibitor) Pyrrolo_pyrimidine_Inhibitor->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

Conclusion

This technical guide has outlined the primary synthetic routes for obtaining this compound, a vital intermediate in drug discovery. The synthesis is robust, starting from common laboratory chemicals and proceeding through a key 4-chloro intermediate. The methoxylation step is a straightforward nucleophilic substitution. The biological significance of this scaffold, particularly in the context of JAK-STAT signaling, underscores its importance for researchers in the field of medicinal chemistry and drug development. The provided protocols and data serve as a valuable resource for the synthesis and application of this important heterocyclic compound.

References

The 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the ATP purine ring. This unique characteristic allows molecules built upon this framework to act as competitive inhibitors for a wide array of protein kinases, which are pivotal regulators of cellular processes. The strategic introduction of a methoxy group at the 4-position of this scaffold has given rise to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold, detailing its synthesis, biological significance, and applications in drug discovery, with a focus on its role as a kinase inhibitor.

Synthesis of the this compound Core

The synthesis of the this compound scaffold typically commences from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of the methoxy group.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established chemical principles for nucleophilic aromatic substitution on the pyrrolo[2,3-d]pyrimidine core.

Step 1: Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common starting material for many pyrrolo[2,3-d]pyrimidine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis can be achieved through various routes, often starting from simpler pyrimidine precursors. One reported method involves the cyclization of a substituted pyrimidine followed by chlorination. For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-ol can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Methoxylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, sodium methoxide (NaOMe), methanol (MeOH), round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add a stoichiometric excess of sodium methoxide.

    • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

    • Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Biological Significance and Therapeutic Applications

The this compound scaffold is a cornerstone in the design of inhibitors targeting various protein kinases. Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding pocket of these enzymes, thereby modulating their activity. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases, making kinase inhibitors a critical class of therapeutics.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is integral to immune and inflammatory responses.[1] Aberrant activation of this pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms.[2]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent JAK inhibitors. For example, Ruxolitinib , a potent JAK1/JAK2 inhibitor, features a pyrrolo[2,3-d]pyrimidine core and is approved for the treatment of myelofibrosis and polycythemia vera.[2] The design of selective JAK inhibitors is an active area of research to minimize off-target effects. For instance, selective JAK1 inhibitors are sought after for treating inflammatory conditions with a potentially better safety profile.[3][4]

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[5] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anti-cancer therapies.[6][7]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.[8] These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.[5] The development of fourth-generation EGFR inhibitors based on this scaffold aims to overcome resistance mutations that arise during treatment with earlier-generation drugs.[9]

Signaling Pathway:

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and its inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[10] Tumor growth and metastasis are highly dependent on angiogenesis.[11] Therefore, inhibiting VEGFR signaling is a key strategy in cancer therapy.[12]

Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12][13] These compounds typically feature biaryl urea moieties and have demonstrated significant anti-angiogenic activity.[12] By blocking VEGFR-2, these inhibitors can effectively cut off the blood supply to tumors, leading to their regression.

Signaling Pathway:

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibits

Caption: The VEGFR signaling pathway and its inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities (IC₅₀ values) of various derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold against different kinases. This data highlights the potency and selectivity that can be achieved through structural modifications of the core.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against JAK Kinases

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1 vs JAK2)Reference
12a 12.6--10.7-fold over JAK2[3]
16c -6->97-fold vs JAK3[14]
8m 0.16--40.6-fold over JAK2[4]
8o 0.3--10-fold over JAK2[4]
9a --0.29>3300-fold over other JAKs[15]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR and other Kinases

CompoundEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
5k 4065110204[16]
12d --11.9-[12]
15c --13.6-[12]

Table 3: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)Reference
5e 29-5929-5929-5929-59-[16][17]
5h 29-5929-5929-5929-59-[16][17]
5k 29-5929-5929-5929-59-[16][17]
5l 29-5929-5929-5929-59-[16][17]
8f ----4.55[18]
8g ----4.01[18]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay
  • Principle: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀). This is often performed using a variety of assay formats, such as radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • General Procedure (ADP-Glo™ Kinase Assay):

    • Prepare a reaction mixture containing the specific kinase, its substrate, ATP, and the test compound at various concentrations in a suitable buffer.

    • Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the ADP generated by the kinase reaction into ATP by adding Kinase Detection Reagent.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus correlates with kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Principle: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • General Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly versatile and valuable core in the field of medicinal chemistry. Its inherent ability to mimic the adenine structure of ATP has led to the development of a multitude of potent and selective kinase inhibitors with significant therapeutic potential. The continued exploration of this scaffold, through innovative synthetic strategies and structure-activity relationship studies, promises to yield novel drug candidates for the treatment of cancer, inflammatory diseases, and other debilitating conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to further harness the potential of this remarkable chemical entity.

References

In Silico Modeling of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system and a core component of numerous biologically active compounds. As an isosteric analog of purine, this scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors for therapeutic intervention in oncology, inflammation, and autoimmune diseases. This technical guide provides an in-depth overview of the in silico modeling of interactions involving the this compound core. It details the key biological targets, summarizes quantitative interaction data, outlines established computational methodologies, and provides standardized experimental protocols for in silico analysis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction to this compound

This compound is a derivative of pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine. The core structure is characterized by a pyrimidine ring fused to a pyrrole ring. This scaffold is of significant interest in drug discovery due to its ability to mimic endogenous purines, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1] The methoxy group at the 4-position can act as a key hydrogen bond acceptor and its electronic properties can influence the overall binding affinity of the molecule. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2]

Key Biological Targets and Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in numerous diseases.

Janus Kinases (JAKs)

The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[3][4] Selective inhibition of JAKs is a validated therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[3][5] Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective JAK inhibitors.[3][4][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT->STAT_dimer Dimerization Pyrrolo_pyrimidine 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine (Inhibitor) Pyrrolo_pyrimidine->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

JAK-STAT Signaling Pathway Inhibition
p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine protein kinase that is overexpressed in various cancers and is involved in cell growth, proliferation, and apoptosis prevention.[2] It is a key effector in multiple signaling pathways, making it an attractive target for cancer therapy. Studies have investigated 7H-pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive inhibitors of PAK4.[2]

RET Kinase

RET (Rearranged during Transfection) is a receptor tyrosine kinase whose gene fusions and point mutations are oncogenic drivers in thyroid and non-small cell lung cancers.[7] Pyrrolo[2,3-d]pyrimidine derivatives have been designed and evaluated as inhibitors of both wild-type and drug-resistant mutant forms of RET kinase.[7]

Other Kinase and Biological Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration against a range of other targets, including:

  • Cyclin-Dependent Kinases (CDK4/6): Regulators of cell cycle progression, often dysregulated in cancer.[8]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase involved in the growth of several cancers.[9]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): A receptor tyrosine kinase controlling macrophage differentiation and survival.[10]

  • Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor in the IL-4 signaling pathway, relevant for allergic conditions.[11]

  • Antiviral Targets: The scaffold has also been incorporated into carbocyclic nucleosides to assess activity against viruses like Hepatitis C Virus (HCV).[12]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective targets. This data highlights the structure-activity relationships (SAR) and the potential of the core scaffold.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay Type
PF-04965842 [3]JAK1- (Potent nM)Human Whole Blood
Compound 12a [6]JAK112.6Enzymatic
Compound 12a [6]JAK2135.1Enzymatic
Compound 9a [5]JAK30.29Enzymatic
Inhibitor 5n [2]PAK40.003 (µM)Enzymatic
Inhibitor 5e [2]PAK43.2 (µM)Enzymatic
Compound 59 [7]RET-wtLow nMEnzymatic
Compound 59 [7]RET V804MLow nMEnzymatic

Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ID/ReferenceCell LineIC50 / GI50 (µM)Cancer Type
Compound 5f [1]HeLa0.98Cervical Cancer
Compound 5f [1]CFPAC-10.79Pancreatic Cancer
Compound 59 [7]LC-2/ad0.1067Lung Cancer
Compound 8g [13]HT-294.01Colon Cancer
Compound 14a [14]MCF71.7 (µg/ml)Breast Cancer
Compound 17 [14]HePG28.7 (µg/ml)Liver Cancer

In Silico Modeling Methodologies

A multi-faceted in silico approach is essential for understanding the interactions of this compound derivatives. This typically involves molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the ligand-protein complex.

In_Silico_Workflow Start Project Start: Target & Scaffold ID Ligand_Prep Ligand Preparation (4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine) Start->Ligand_Prep Protein_Prep Protein Preparation (e.g., JAK1, PAK4) Start->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Select Best Pose Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Free_Energy SAR_Analysis SAR & Lead Optimization Free_Energy->SAR_Analysis End Candidate Selection SAR_Analysis->End

General In Silico Modeling Workflow
Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[2]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., using Gasteiger charges).

    • Identify the binding site, typically defined by a grid box centered on the co-crystallized ligand or catalytically important residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the structure in a compatible format (e.g., PDBQT for AutoDock).

  • Docking Execution:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Set the prepared protein as the rigid receptor and the ligand as flexible.

    • Define the search space (grid box) covering the active site of the protein.

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) to generate multiple binding poses.

  • Analysis of Results:

    • Rank the resulting poses based on their predicted binding affinity (scoring function, e.g., kcal/mol).

    • Visualize the top-ranked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with key amino acid residues in the binding pocket.

Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[2][8]

  • System Preparation:

    • Select the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Use a simulation package (e.g., GROMACS, AMBER, NAMD).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

    • Generate topology files and parameters for the protein (e.g., using Amber ff14SB force field) and the ligand (e.g., using Antechamber with the GAFF force field).

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Perform a subsequent equilibration step under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released during these steps.

  • Production Run:

    • Run the production MD simulation for a sufficient time (e.g., 100-200 ns) without any restraints.

    • Save the trajectory (coordinates of all atoms over time) at regular intervals for analysis.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Perform Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more accurate estimation of the binding affinity.

Conclusion

The this compound core is a highly valuable scaffold in modern drug discovery. Its ability to effectively target the ATP-binding site of numerous kinases has established it as a foundational element for developing inhibitors for a wide array of diseases. The in silico modeling techniques detailed in this guide—molecular docking and molecular dynamics simulations—are powerful, complementary tools for elucidating the binding mechanisms of these compounds. By applying these computational protocols, researchers can rationally design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, thereby accelerating the journey from hit identification to clinical candidate. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical background and practical protocols necessary for the computational exploration of this compound-based therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in treating diseases like cancer and autoimmune disorders.[1][2][3] This document provides detailed protocols for the synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the development of next-generation kinase inhibitors. The synthesis is presented as a two-stage process: first, the preparation of the crucial precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by its conversion to the target methoxy derivative via nucleophilic aromatic substitution.

Introduction: The Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is an analog of purine, a fundamental component of DNA and RNA, which allows molecules containing this scaffold to interact with biological targets like kinases.[4][5] Its structural characteristics are ideal for creating selective and potent inhibitors of various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6]

The chlorine atom at the 4-position of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical handle. It activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, such as amines, thiols, and alkoxides.[7] This versatility makes it a cornerstone intermediate in the synthesis of many approved drugs, including Tofacitinib and Ruxolitinib.[8][9] By replacing the chlorine with a methoxy group, the electronic and steric properties of the molecule are altered, providing a different building block for structure-activity relationship (SAR) studies in drug discovery.

Kinase_Inhibitor_Development_Logic Deriv Deriv API API Deriv->API Final Synthesis Target Target API->Target Inhibition

Synthesis of the Key Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several synthetic routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from simple acyclic precursors like diethyl malonate or dimethyl malonate.[4][8][10] These multi-step syntheses involve the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.

Comparison of Synthetic Routes

The choice of synthetic route can significantly impact the overall yield and process efficiency. The following table summarizes data from various reported methods for synthesizing the chloro-intermediate.

Starting MaterialNumber of StepsOverall YieldKey AdvantagesReference
Diethyl Malonate545.8%Efficient and scalable five-step process.[8][10]
Dimethyl Malonate731%Operationally simple and practical procedure.[4]
7H-pyrrolo[2,3-d]pyrimidin-4-ol167.8%High-yield final step, but precursor synthesis varies.[9][11]
Ethyl 2-cyanoacetate4~57%Good yield in four steps.[4]
Detailed Experimental Protocol (Based on Diethyl Malonate Route)

This protocol describes an efficient five-step synthesis starting from diethyl malonate.[8][10]

Experimental_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Final Product Synthesis cluster_process General Process S1 Step 1: Alkylation S2 Step 2: Cyclization S1->S2 S3 Step 3: Chlorination S2->S3 S4 Step 4: Oxidation S3->S4 S5 Step 5: Annulation S4->S5 S6 Step 6: Methoxylation S5->S6 Use Chloro-Intermediate Workup Reaction Work-up & Isolation S6->Workup Purify Purification (e.g., Recrystallization) Workup->Purify Analyze Analysis (NMR, HPLC, MS) Purify->Analyze

Materials and Reagents:

  • Diethyl malonate

  • Allyl bromide

  • Sodium ethoxide

  • Amidine

  • Phosphorus oxychloride (POCl₃)

  • Potassium osmate hydrate

  • Sodium periodate (NaIO₄)

  • Ammonia solution (NH₄OH)

  • Standard laboratory solvents (Ethanol, Toluene, Water)

Procedure:

  • Alkylation: React diethyl malonate with allyl bromide in the presence of a base like sodium ethoxide to form the α-alkylated product.

  • Cyclization: Cyclize the resulting intermediate with amidine to construct the six-membered pyrimidine ring, yielding a bislactam.[8]

  • Chlorination: Treat the bislactam with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the carbonyl groups into chloro groups, forming a dichloropyrimidine ring.[8]

  • Oxidation: Oxidize the terminal double bond of the allyl group using reagents like potassium osmate hydrate and sodium periodate (NaIO₄) to generate an aldehyde.[8]

  • Annulation (Ring Formation): React the aldehyde intermediate with ammonia. This final step proceeds via a sequence of nucleophilic substitution and cyclization to form the fused pyrrole ring, yielding 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[8] The product is typically isolated by filtration after cooling and washing with water.[12]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to achieve high purity (>99%).[13]

Synthesis of this compound

The conversion of the 4-chloro intermediate to the 4-methoxy product is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring system facilitates the displacement of the chloride ion by a methoxide nucleophile.[7]

// Define nodes with chemical structures (using labels for simplicity) start [label="Diethyl Malonate", shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; inter1 [label="Intermediate 1\n(Alkylated Malonate)"]; inter2 [label="Intermediate 2\n(Pyrimidine Ring)"]; chloro [label="4-Chloro-7H-pyrrolo\n[2,3-d]pyrimidine", shape=box, style="filled,rounded", fillcolor="#FBBC05"]; methoxy [label="4-Methoxy-7H-pyrrolo\n[2,3-d]pyrimidine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define reaction arrows and reagents start -> inter1 [label="Allyl Bromide,\nNaOEt"]; inter1 -> inter2 [label="Amidine,\nCyclization"]; inter2 -> chloro [label="Multiple Steps\n(Chlorination, etc.)"]; chloro -> methoxy [label="Sodium Methoxide (NaOMe)\nin Methanol (MeOH)", color="#EA4335"]; } enddot Caption: High-level synthetic pathway to the target compound.

Proposed Experimental Protocol

This representative protocol is based on standard conditions for SNAr reactions with alkoxides.

Materials and Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.1 - 1.5 eq) to the solution. The addition may be done portion-wise if using solid NaOMe or dropwise if using a solution in methanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.

Expected Data
CompoundFormulaMol. WeightAppearancePurity (Expected)Yield (Expected)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57Off-white solid>99% (HPLC)90-95% (from pyrimidin-4-ol)[12]
This compoundC₇H₇N₃O149.15White to off-white solid>98% (HPLC)85-95%

Conclusion

The synthesis of this compound provides a valuable intermediate for drug discovery programs targeting kinases. The protocols outlined here describe an efficient pathway from common starting materials to the key 4-chloro precursor, followed by a robust nucleophilic substitution to yield the target methoxy compound. This intermediate enables researchers and medicinal chemists to explore new chemical space and develop novel, highly selective kinase inhibitors for various therapeutic applications.

References

Application Notes and Protocols for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of the Janus kinase (JAK) family. This class of compounds, built upon the 7-deazapurine scaffold, has emerged as a significant area of research in the development of targeted therapies for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.

Introduction to JAK-STAT Signaling and Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[1] The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous diseases.

The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib. The 4-methoxy substitution on this scaffold represents a promising avenue for developing novel derivatives with potentially improved potency and selectivity profiles.

Key Concepts and Workflow

The development of novel this compound-based JAK inhibitors typically follows a structured workflow, from chemical synthesis to biological evaluation. This process involves the synthesis of a common intermediate, diversification of the core structure, and subsequent screening for inhibitory activity against the JAK isoforms.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 6-aminouracil) B Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B C Introduction of 4-Methoxy Group B->C D Diversification at other positions (e.g., C2, N7) C->D E In Vitro Enzymatic Assay (JAK1, JAK2, JAK3, TYK2) D->E Screening F Cell-Based Assay (pSTAT Inhibition) E->F G Selectivity Profiling F->G H Lead Optimization G->H

Caption: General workflow for the synthesis and evaluation of this compound JAK inhibitors.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity (IC50) of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against the four JAK isoforms. While specific data for a wide range of 4-methoxy derivatives is proprietary or dispersed in the literature, the presented data for closely related analogs illustrates the potential for potent and selective inhibition within this chemical class.

Table 1: In Vitro Enzymatic Inhibition of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
12a 4-amino derivative with piperidinyl fragment12.6135.1--JAK1 selective
Abrocitinib N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide29803>10,0001250JAK1 selective
Tofacitinib 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile1.220112-Pan-JAK (JAK1/3 > JAK2)
Baricitinib 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile5.95.742053JAK1/JAK2 selective

Note: Data for compounds 12a, Abrocitinib, Tofacitinib, and Baricitinib are included as benchmarks for the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The R group for Tofacitinib and Baricitinib is attached at the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol outlines a general synthetic route starting from the commercially available 6-aminouracil to a diversified this compound derivative.

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This key intermediate can be synthesized from 6-aminouracil.

  • Reaction of 6-aminouracil with chloroacetaldehyde: To a mixture of 6-aminouracil and sodium bicarbonate in water, add a 40% aqueous solution of chloroacetaldehyde dropwise. Heat the reaction mixture to 50-60°C and stir until the reaction is complete (monitored by TLC).

  • Chlorination: The resulting intermediate is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically heated to 75-90°C. After completion, the reaction mixture is worked up and the product is purified by crystallization.

Step 2: Introduction of the 4-Methoxy Group

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in methanol, add a solution of sodium methoxide in methanol.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto ice water.

  • The resulting precipitate, 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration and can be purified by recrystallization from ethanol.

Step 3: N7-Protection (Optional but Recommended)

The pyrrole nitrogen is often protected to facilitate further functionalization. A common protecting group is the tosyl group.

  • To a solution of 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like dichloromethane, add triethylamine and a catalytic amount of DMAP.

  • Cool the mixture in an ice bath and add tosyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction and purify the product by column chromatography.

Step 4: Diversification and Deprotection

With the N7-position protected, the C2-chloro group can be substituted with various amines or other nucleophiles via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Finally, the N7-protecting group is removed under appropriate conditions to yield the target derivatives.

Protocol 2: In Vitro JAK Enzymatic Assay

This protocol describes a general method to determine the IC50 values of the synthesized compounds against the four JAK isoforms.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Fluorescently labeled synthetic peptide substrate.

    • ATP.

    • Assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA).

    • Test compounds dissolved in DMSO.

    • Stop buffer (containing EDTA).

    • Microfluidic or luminescence-based detection system.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the assay buffer, diluted test compound (or DMSO for control), and the kinase/substrate solution.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for approximately 20-30% peptide phosphorylation in the control wells.

    • Terminate the reaction by adding the stop buffer.

    • Measure the amount of phosphorylated peptide product using a suitable detection method (e.g., microfluidic capillary electrophoresis or a luminescence-based assay like ADP-Glo™).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

Protocol 3: Cell-Based Western Blot Assay for pSTAT Inhibition

This protocol outlines a method to assess the ability of the synthesized compounds to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Reagents and Materials:

    • A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line like TF-1 or HEL cells).

    • Cell culture medium and serum.

    • Cytokine for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1).

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated STAT (pSTAT) and total STAT.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Western blot equipment.

  • Procedure:

    • Cell Culture and Treatment:

      • Culture the cells to the desired density.

      • Serum-starve the cells for 4-6 hours to reduce basal pSTAT levels.

      • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

      • Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation. Include an unstimulated control.

    • Cell Lysis and Protein Quantification:

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with the primary antibody against pSTAT overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing:

      • Strip the membrane and re-probe with an antibody against the corresponding total STAT protein to serve as a loading control.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the pSTAT signal to the total STAT signal for each sample.

      • Determine the concentration-dependent inhibition of STAT phosphorylation by the test compounds.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK (Inactive) receptor->jak Recruitment cytokine Cytokine cytokine->receptor Binding jak_active JAK (Active) jak->jak_active Autophosphorylation stat STAT (Inactive) jak_active->stat Phosphorylation pstat pSTAT stat->pstat dimer pSTAT Dimer pstat->dimer Dimerization gene Gene Transcription dimer->gene Nuclear Translocation inhibitor 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative inhibitor->jak_active Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.

References

Application Notes and Protocols: Development of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine based STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in Type 2 immune responses. Dysregulation of the STAT6 pathway is implicated in a variety of allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic chronic rhinosinusitis. Consequently, the development of small molecule inhibitors targeting STAT6 is a promising therapeutic strategy. This document provides detailed application notes and protocols for the development and characterization of STAT6 inhibitors based on the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds that has shown significant promise.

Featured Compounds

Two notable examples of 7H-pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitors are AS1810722 and AS1517499. These compounds have demonstrated potent and selective inhibition of STAT6 activity in various assays.

Compound NameStructureTargetIC50 (STAT6 Inhibition)Reference
AS18107222-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamideSTAT61.9 nM[1][2][3][4]
AS1517499N-(2-(4-hydroxyphenyl)ethyl)-5-(morpholinomethyl)pyrimidine-2,4-diamineSTAT6 Phosphorylation21 nM[5][6][7][8][9][7]

STAT6 Signaling Pathway

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating a docking site for STAT6. Upon recruitment, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in the inflammatory response.

STAT6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R Binds JAK JAK IL-4R->JAK Activates IL-13R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates pSTAT6 pSTAT6 STAT6_inactive->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer Dimerizes pSTAT6_dimer_n pSTAT6 Dimer pSTAT6_dimer->pSTAT6_dimer_n Translocates DNA DNA pSTAT6_dimer_n->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: The IL-4/IL-13/STAT6 signaling pathway.

Experimental Protocols

Synthesis of this compound Core Structure

The following is a general, representative protocol for the synthesis of the this compound scaffold, which can be further modified to produce a variety of STAT6 inhibitors. This protocol is based on established synthetic routes for pyrrolo[2,3-d]pyrimidines.

Synthesis_Workflow A Start: 4,6-dichloropyrimidin-2-amine B Protection of amino group (e.g., Boc anhydride) A->B C Sonogashira coupling with protected propargyl alcohol B->C D Cyclization (e.g., with base) C->D E Introduction of methoxy group (e.g., sodium methoxide) D->E F Deprotection E->F G Final Product: 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine F->G

Caption: General synthetic workflow for the this compound core.

Materials:

  • 4,6-dichloropyrimidin-2-amine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • (2-Propyn-1-ol)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., THF, DMF)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Sodium methoxide

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Protection: Dissolve 4,6-dichloropyrimidin-2-amine in a suitable solvent (e.g., THF) and add triethylamine. To this solution, add Boc anhydride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Sonogashira Coupling: To the protected pyrimidine, add a palladium catalyst, CuI, and a suitable solvent. Then, add the protected propargyl alcohol and a base (e.g., triethylamine). Heat the reaction mixture under an inert atmosphere until completion.

  • Cyclization: Treat the product from the previous step with a base (e.g., sodium hydride) in a suitable solvent (e.g., DMF) to induce cyclization to the pyrrolo[2,3-d]pyrimidine core.

  • Methoxylation: React the chlorinated pyrrolopyrimidine with sodium methoxide in methanol to substitute the chloro group with a methoxy group.

  • Deprotection: Remove the Boc protecting group using an acid such as TFA in a suitable solvent (e.g., dichloromethane).

  • Purification: Purify the final product by column chromatography.

Biochemical Assay: TR-FRET for STAT6 Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of STAT6.

TRFRET_Workflow A Prepare cell lysates B Add inhibitor test compounds A->B C Add Eu-labeled anti-STAT6 Ab B->C D Add FR-labeled anti-STAT6 Ab C->D E Incubate D->E F Measure TR-FRET signal E->F G Analyze data (IC50) F->G

Caption: Workflow for the STAT6 TR-FRET assay.

Materials:

  • HeLa or other suitable cells

  • IL-4

  • Lysis buffer

  • Europium (Eu)-labeled anti-STAT6 antibody

  • Acceptor fluorophore (FR)-labeled anti-STAT6 antibody

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Cell Culture and Stimulation: Culture HeLa cells to ~60% confluency and stimulate with 1 nM of IL-4 for 20 minutes at room temperature to induce STAT6 phosphorylation.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Assay Plate Preparation: Transfer 15 µL of cell lysate to a 384-well assay plate.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Antibody Addition: Add 5 µL of the Eu-labeled and FR-labeled anti-STAT6 antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 4 hours on an orbital shaker (400 rpm).

  • Measurement: Read the TR-FRET signal at 665 nm and 615 nm using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.

Cellular Assay: STAT6 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in response to IL-4 stimulation and its inhibition by test compounds.

Materials:

  • HEK293 or Ba/F3 cells stably transfected with a STAT6-responsive luciferase reporter construct.

  • Cell culture medium

  • IL-4

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT6 reporter cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of growth medium and incubate overnight.

  • Inhibitor Treatment: Add various concentrations of the test compounds to the cells and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of IL-4 (e.g., 10 ng/mL) and incubate for 6-16 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Equilibrate the plate to room temperature and add 50 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence using a luminometer within 1-5 minutes.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 values.

In Vivo Assay: Ovalbumin-Induced Asthma Model in Mice

This protocol outlines a common in vivo model to assess the efficacy of STAT6 inhibitors in a disease-relevant context.

InVivo_Workflow A Sensitization: Inject mice with Ovalbumin (OVA) and Alum B Challenge: Expose mice to aerosolized OVA A->B C Treatment: Administer STAT6 inhibitor (e.g., oral gavage) B->C D Assess Airway Hyperresponsiveness (AHR) C->D E Collect Bronchoalveolar Lavage Fluid (BALF) for cell counts C->E F Histological analysis of lung tissue C->F G Analyze cytokine levels in BALF C->G H Data Analysis D->H E->H F->H G->H

Caption: Workflow for the in vivo ovalbumin-induced asthma model.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • STAT6 inhibitor (e.g., AS1810722)

  • Vehicle control

  • Whole-body plethysmograph

  • Acetylcholine

  • Materials for bronchoalveolar lavage (BAL) and histological analysis

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.

  • Treatment: Administer the STAT6 inhibitor (e.g., orally) at desired doses 1 hour before each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, measure AHR in response to increasing concentrations of nebulized acetylcholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.

  • Data Analysis: Compare the AHR, BAL fluid cell counts, and histological scores between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the STAT6 inhibitor.

Data Presentation

The following tables summarize the inhibitory activities of AS1810722 and AS1517499 in various assays.

Table 1: In Vitro Inhibitory Activity of this compound Based STAT6 Inhibitors

CompoundAssayCell Line/SystemIC50
AS1810722 STAT6 Inhibition-1.9 nM[1][2][3]
IL-4 Production-2.4 nM[1][4]
Th2 DifferentiationMouse Spleen T cells2.4 nM[4]
AS1517499 STAT6 Phosphorylation Inhibition-21 nM[5][6][7][8][9]
IL-4-induced Th2 DifferentiationMouse Spleen T cells2.3 nM[5][7]

Table 2: In Vivo Efficacy of AS1810722 in an Antigen-Induced Mouse Asthmatic Model

TreatmentDose (mg/kg, oral)Effect
AS1810722 0.03 - 0.3Dose-dependent suppression of eosinophil infiltration in the lung[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective STAT6 inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of novel STAT6 inhibitors for the potential treatment of allergic and inflammatory diseases.

References

Application of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including kinase inhibitors. The introduction of a methoxy group at the 4-position of this scaffold has been explored in the design of various anticancer agents. These derivatives have demonstrated significant potential in cancer cell line studies by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a comprehensive overview of the application of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives in cancer research, including detailed experimental protocols and a summary of their biological activities.

Mechanism of Action and Target Signaling Pathways

Derivatives of this compound primarily exert their anticancer effects through the inhibition of various protein kinases that are often dysregulated in cancer. By competing with ATP for the kinase binding site, these compounds can block downstream signaling cascades essential for tumor growth and survival. Key signaling pathways targeted by these derivatives include:

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and inhibiting apoptosis.

  • FAK Signaling: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its inhibition can lead to reduced cell motility and induction of apoptosis.[1]

  • Mps1 Signaling: Monopolar spindle 1 (Mps1) is a kinase crucial for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 can lead to mitotic errors and subsequent cell death in cancer cells.[2]

  • PAK4 Signaling: p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a role in cell proliferation, survival, and cytoskeletal dynamics. Its overexpression is associated with various cancers.[3]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives, including those with methoxy functionalities, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth or viability).

Compound ID/ReferenceSubstitution at C4Cancer Cell LineIC50 (µM)
Compound 7[4] 4-(4-nitrophenyl)-3,7-dimethyl-2,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidinylCaco-2 (Colon)73.08
A549 (Lung)68.75
HT1080 (Fibrosarcoma)17.50
HeLa (Cervical)43.75
Compound 5k[5][6] (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-fluorobenzylidene)benzohydrazideMCF-7 (Breast)43.15
HepG2 (Liver)34.21
MDA-MB-231 (Breast)58.11
HeLa (Cervical)49.23
Compound 25b[1] Dimethylphosphine oxide moietyMDA-MB-231 (Breast)Not specified
A549 (Lung)3.2
Compound 51[7] 1,8-naphthyridine-4-one fragmentA549 (Lung)0.66
HeLa (Cervical)0.38
MCF-7 (Breast)0.44
Compound 13i[8] Modified 7H-pyrrolo-[2,3-d]pyrimidineRT-112 (Bladder)Not specified
Compound 14a[9] Chlorine and trichloromethyl groupsMCF-7 (Breast)1.7 (µg/ml)
Compound 17[9] Chlorine and trichloromethyl groupsHePG2 (Liver)8.7 (µg/ml)
PACA2 (Pancreatic)6.4 (µg/ml)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrrolo 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Pyrrolo->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Apoptosis_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Pyrrolo 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolo->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mito_Bax Bax Bax->Mito_Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Mito_CytoC Cytochrome c Mito_Bax->Mito_CytoC Release Mito_CytoC->CytoC

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Seed Cells in Plates CellCulture->CellSeeding CompoundPrep 2. Prepare 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Stock Solution Treatment 4. Treat Cells with Compound (Varying Concentrations) CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT 6a. Cell Viability Assay (MTT) Incubation->MTT Western 6b. Protein Extraction & Western Blotting Incubation->Western Flow 6c. Cell Cycle Analysis (Flow Cytometry) Incubation->Flow IC50 7a. Determine IC50 MTT->IC50 ProteinExp 7b. Analyze Protein Expression (Apoptosis Markers) Western->ProteinExp CellCycleDist 7c. Analyze Cell Cycle Distribution Flow->CellCycleDist

References

Application Notes and Protocols for Kinase Assay of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[1][3] This document provides a comprehensive guide to performing kinase assays for a specific subset of these compounds, the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives.

The protocols outlined below are designed to be adaptable for various kinase targets and can be implemented in both academic and industrial research settings for hit identification, lead optimization, and mechanism of action studies.[4] Both biochemical and cell-based assay formats are described to provide a thorough evaluation of compound efficacy and cellular activity.

Principle of Kinase Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate.[1][5] The inhibitory effect of a test compound, such as a this compound derivative, is quantified by the reduction in this enzymatic activity.[1] A variety of detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.[4][6]

Featured Kinases for Pyrrolo[2,3-d]pyrimidine Derivatives

While the specific target of a novel this compound derivative needs to be determined experimentally, the broader class of pyrrolo[2,3-d]pyrimidines has been shown to inhibit a range of kinases. This protocol will use the following as illustrative examples:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer.[3][7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3][7]

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling pathways that are critical for hematopoiesis and immune responses.[1]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A serine/threonine kinase linked to Parkinson's disease.[9]

Experimental Protocols

Two primary types of kinase assays are recommended for the evaluation of this compound derivatives: a biochemical assay for direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.[10][11]

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase has been incubated with its substrate and a potential inhibitor. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates inhibition of the kinase.[1][12] This method is suitable for high-throughput screening.

Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2, JAK2, LRRK2)

  • Specific peptide substrate for the chosen kinase

  • This compound derivatives (test compounds)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]

  • ATP solution

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[1] Also, prepare solutions of the positive control inhibitor and a DMSO-only vehicle control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically for each kinase.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Initiate the reaction by adding ATP.[4] Prepare a "no enzyme" control to serve as the 100% inhibition control.

  • Incubation: Gently mix the plate on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1][4] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_DMSO - Luminescence_no_enzyme)

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4][13]

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol measures the inhibitory effect of the compounds on the phosphorylation of a kinase's substrate within a cellular context.[14] This provides a more physiologically relevant assessment of compound activity, taking into account factors like cell permeability and stability.[11]

Materials and Reagents:

  • Human cell line expressing the target kinase (either endogenously or through transfection)

  • Cell culture medium and supplements

  • This compound derivatives (test compounds)

  • Known kinase inhibitor (positive control)

  • Stimulant to activate the signaling pathway (if necessary, e.g., EGF for EGFR)

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the substrate of interest

  • Detection reagents (e.g., TR-FRET or ELISA-based)

  • Tissue culture-treated microplates

Procedure:

  • Cell Culture and Seeding: Culture the selected cell line under standard conditions. Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in cell culture medium. Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 1-2 hours).

  • Pathway Stimulation: If required, stimulate the kinase pathway by adding a specific ligand (e.g., EGF) to the medium and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Remove the medium and add cell lysis buffer to each well to release the cellular proteins.[15]

  • Detection of Phosphorylation: Transfer the cell lysates to a new detection plate. Add the phospho-specific and total protein antibodies and detection reagents according to the manufacturer's protocol (e.g., TR-FRET or ELISA).[14][15]

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).

Data Analysis:

  • Calculate the ratio of the phospho-protein signal to the total protein signal to normalize for cell number.

  • Determine the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the kinase assays should be summarized in clear and concise tables for easy comparison of compound potency and selectivity.

Table 1: Biochemical Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1EGFRValue
Derivative 1VEGFR2Value
Derivative 1JAK2Value
Derivative 1LRRK2Value
Derivative 2EGFRValue
Derivative 2VEGFR2Value
Derivative 2JAK2Value
Derivative 2LRRK2Value
StaurosporineEGFRValue

Table 2: Cellular Inhibitory Activity of this compound Derivatives

Compound IDCell LineTarget PathwayCellular IC₅₀ (nM)
Derivative 1A549EGFRValue
Derivative 1HUVECVEGFR2Value
Derivative 1HELJAK2Value
Derivative 2A549EGFRValue
Derivative 2HUVECVEGFR2Value
Derivative 2HELJAK2Value

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for pyrrolo[2,3-d]pyrimidine derivatives. The diagram shows the binding of a ligand, receptor dimerization, autophosphorylation, and the subsequent downstream signaling cascade. The point of inhibition by the this compound derivative is also indicated.

G cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_dimer RTK Dimer (Active) RTK_inactive->RTK_dimer Dimerization Phosphorylation Autophosphorylation RTK_dimer->Phosphorylation Ligand Ligand (e.g., EGF) Ligand->RTK_inactive Binding Inhibitor 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Phosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified receptor tyrosine kinase signaling pathway and point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a biochemical kinase assay, from compound preparation to data analysis.

G A Compound Preparation (Serial Dilution) B Assay Plate Setup (384-well) A->B C Add Kinase, Substrate, and ATP B->C D Incubation (e.g., 30°C for 60 min) C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Measure Luminescence E->F G Data Analysis (% Inhibition, IC50 Curve) F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a valuable starting point for the development of targeted therapies. Libraries of derivatives based on this scaffold have shown promise as inhibitors of key signaling pathways implicated in cancer, inflammation, and viral infections.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel therapeutic candidates. The following sections offer a comprehensive guide to data presentation from screening campaigns, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from representative screening assays performed on a hypothetical library of this compound derivatives. This data is intended to serve as an example of how to structure and present HTS results for comparative analysis.

Table 1: Kinase Inhibition Profile of Selected Hits

Compound IDTarget KinaseAssay TypeIC50 (nM)
HTS-00127JAK2TR-FRET45
HTS-00854EGFR (T790M)Luminescence Kinase Assay12
HTS-01532VEGFR-2AlphaScreen88
HTS-02109LRRK2Radiometric150
HTS-03341CSF1RTR-FRET25
HTS-04876RETLuminescence Kinase Assay60

Table 2: Anti-proliferative Activity of Selected Hits in Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeIC50 (µM)
HTS-00127HELErythroleukemiaMTT Assay0.8
HTS-00854NCI-H1975Non-Small Cell Lung CancerCellTiter-Glo0.25
HTS-01532HUVEC-Resazurin Assay1.2
HTS-02109A549Lung CarcinomaMTT Assay5.7

Table 3: Antiviral Activity of a Focused Library Subset

Compound IDVirusHost CellAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
AV-0034Influenza A/H1N1MDCKPlaque Reduction Assay2.1>100>47.6
AV-0078Dengue VirusVeroPlaque Reduction Assay5.8>100>17.2
AV-0112Zika VirusHuh-7High-Content Imaging3.58925.4

Experimental Protocols

High-Throughput Kinase Activity Assay (Luminescence-Based)

This protocol is designed for a 384-well format and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound compound library (10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multilabel plate reader with luminescence detection

Procedure:

  • Prepare a 2X kinase/substrate solution in kinase assay buffer.

  • Dispense 5 µL of the 2X kinase/substrate solution into each well of a 384-well plate.

  • Using an acoustic liquid handler, transfer 50 nL of each compound from the library plate to the assay plate. For controls, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Prepare a 2X ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Identify "hits" as compounds with inhibition exceeding a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Cell Viability/Cytotoxicity HTS Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 384-well clear-bottom, black-walled microplates

  • Compound library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Automated liquid handling system

  • Multilabel plate reader with absorbance detection

Procedure:

  • Seed cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.

  • Add compounds from the library to the cell plates at the desired final concentration (e.g., 10 µM) using an automated liquid handler. Include DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plates overnight at 37°C.

  • Read the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound: % Viability = 100 * (Absorbance_compound - Absorbance_blank) / (Absorbance_DMSO - Absorbance_blank)

  • Identify cytotoxic "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).

High-Throughput Antiviral Plaque Reduction Assay

This assay determines the ability of compounds to inhibit virus-induced cell death, measured by the reduction in the number of plaques.

Materials:

  • Host cell line (e.g., MDCK for influenza, Vero for Dengue)

  • Virus stock with a known titer

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza)

  • Overlay medium (e.g., 1.2% Avicel in DMEM)

  • Compound library (10 mM in DMSO)

  • Crystal violet staining solution

  • Automated liquid handler

  • High-content imaging system or automated plaque counter

Procedure:

  • Seed host cells into 384-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the compound library in infection medium.

  • In a separate plate, pre-incubate the virus dilution (at a concentration to yield 50-100 plaques per well) with the compound dilutions for 1 hour at 37°C.

  • Remove the culture medium from the cell plates and infect the monolayers with the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Aspirate the inoculum and add the overlay medium containing the corresponding compound concentration.

  • Incubate for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with crystal violet solution.

  • Wash the plates and allow them to dry.

  • Image and count the plaques using an automated system.

Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration: % Plaque Reduction = 100 * (1 - (Plaque_count_compound / Plaque_count_virus_control))

  • Determine the EC50 value, the concentration at which the compound inhibits plaque formation by 50%.

Mandatory Visualizations

Signaling Pathways

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pJAK [label="p-JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pReceptor [label="p-Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT_dimer [label="p-STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolo_pyrimidine [label="4-Methoxy-7H-pyrrolo\n[2,3-d]pyrimidine\n(e.g., JAK Inhibitor)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> pJAK [label="Autophosphorylation"]; pJAK -> pReceptor [label="Phosphorylates"]; pReceptor -> STAT [label="Recruits"]; pJAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT; pSTAT -> pSTAT_dimer [label="Dimerizes"]; pSTAT_dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Transcription [label="Initiates"]; Pyrrolo_pyrimidine -> JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: JAK-STAT Signaling Pathway Inhibition.

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; pEGFR [label="p-EGFR Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrolo_pyrimidine [label="4-Methoxy-7H-pyrrolo\n[2,3-d]pyrimidine\n(e.g., EGFR Inhibitor)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> pEGFR [label="Dimerization &\nAutophosphorylation"]; pEGFR -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; pEGFR -> PI3K [label="Activates"]; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; Pyrrolo_pyrimidine -> pEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: EGFR Signaling Pathway Inhibition.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#F1F3F4", fontcolor="#202124"]; pVEGFR2 [label="p-VEGFR-2 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf_MEK_ERK [label="Raf-MEK-ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K-Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\nPermeability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrolo_pyrimidine [label="4-Methoxy-7H-pyrrolo\n[2,3-d]pyrimidine\n(e.g., VEGFR-2 Inhibitor)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> pVEGFR2 [label="Dimerization &\nAutophosphorylation"]; pVEGFR2 -> PLCg [label="Activates"]; PLCg -> PKC; PKC -> Raf_MEK_ERK; pVEGFR2 -> PI3K_Akt [label="Activates"]; Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Pyrrolo_pyrimidine -> pVEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflows

// Nodes Library [label="4-Methoxy-7H-pyrrolo\n[2,3-d]pyrimidine Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screen [label="Primary HTS\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response\nConfirmation (IC50/EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthogonal_Assay [label="Orthogonal & Secondary\nAssays", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Dose_Response; Dose_Response -> Orthogonal_Assay; Orthogonal_Assay -> SAR; SAR -> Lead_Opt; }

Caption: High-Throughput Screening Workflow.

Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic compound in medicinal chemistry and drug discovery. The following methods are essential for confirming the identity, purity, and structural integrity of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for sample concentration).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: Expected Chemical Shifts

While specific experimental data for this compound is not extensively published, the following table summarizes expected chemical shifts based on data from closely related pyrrolo[2,3-d]pyrimidine analogs.[1][2]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2~8.3~151
H-5~7.0-7.2 (doublet)~121-125
H-6~6.5-6.7 (doublet)~100-104
-OCH₃~3.9-4.1 (singlet)~53-55
N-H (7-H)~11.0-12.0 (broad singlet)-
C-4-~159-161
C-7a-~150-152
C-5a-~102-105

Note: Chemical shifts are highly dependent on the solvent and substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The molecular formula for this compound is C₇H₇N₃O, with a molecular weight of 149.15 g/mol .[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • For HRMS, compare the measured accurate mass to the calculated theoretical mass of the protonated molecule.

Data Presentation: Expected Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Expected [M+H]⁺ (Monoisotopic)150.0662

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Typical HPLC Parameters
Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV, 254 nm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation: Expected FTIR Absorption Bands

Based on the structure of this compound, the following characteristic absorption bands are expected.[4]

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (pyrrole)3100-3300 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic, -OCH₃)2850-3000
C=N Stretch (pyrimidine)1600-1650
C=C Stretch (aromatic)1450-1600
C-O Stretch (methoxy)1050-1250

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc Purity Check ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms Identity Check nmr NMR Spectroscopy (¹H and ¹³C for Structure Elucidation) purification->nmr Structure Confirmation ftir FTIR Spectroscopy (Functional Group Analysis) purification->ftir Functional Group ID data_analysis Data Interpretation and Comparison hplc->data_analysis ms->data_analysis nmr->data_analysis ftir->data_analysis report Final Report & Certificate of Analysis data_analysis->report logical_relationship compound Synthesized Compound (this compound) purity Is the compound pure? compound->purity HPLC Analysis purity->compound No, re-purify identity Mass Spectrometry purity->identity Yes identity->compound No, re-synthesize/re-purify structure NMR Spectroscopy identity->structure Yes structure->compound No, re-evaluate synthesis functional_groups FTIR Spectroscopy structure->functional_groups Yes functional_groups->compound No, re-evaluate synthesis final_confirmation Compound Characterized functional_groups->final_confirmation Yes

References

Application Notes and Protocols: 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine as a key scaffold in the development of potent and selective anti-inflammatory agents. The focus is on its application in the synthesis of kinase inhibitors targeting key players in inflammatory signaling pathways, including Janus Kinase (JAK), Bruton's Tyrosine Kinase (BTK), and Spleen Tyrosine Kinase (SYK).

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs. The introduction of a methoxy group at the 4-position can significantly influence the electronic and steric properties of the molecule, often leading to enhanced biological activity and selectivity. This document outlines the synthesis of various derivatives from this precursor and details the protocols for evaluating their anti-inflammatory efficacy. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of several kinases crucial to inflammatory processes.[1][2][3]

Key Therapeutic Targets and Mechanism of Action

Derivatives of this compound primarily exert their anti-inflammatory effects by inhibiting specific kinases involved in cytokine signaling and immune cell activation.

  • Janus Kinases (JAKs): These intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for signal transduction of numerous cytokines and growth factors that drive inflammation.[4] By blocking JAK activity, these compounds can disrupt the downstream signaling cascade, including the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[5]

  • Bruton's Tyrosine Kinase (BTK): A member of the Tec family of kinases, BTK is a crucial regulator of B-cell receptor (BCR) signaling, which is implicated in the pathogenesis of several autoimmune diseases.[6][7]

  • Spleen Tyrosine Kinase (SYK): This non-receptor tyrosine kinase plays a critical role in the signaling pathways of various immune receptors, including the B-cell receptor and Fc receptors.[8]

The general mechanism involves the binding of the pyrrolo[2,3-d]pyrimidine-based inhibitor to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the pro-inflammatory signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative compounds derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (nM)Reference
JAK Inhibitors
Compound 12aJAK112.6-[9][10]
RuxolitinibJAK1/JAK2~3-[11]
ItacitinibJAK1~3-[11]
PF-04965842JAK1-(Potent in human whole blood assay)[4]
BTK Inhibitors
Compound 4xBTK4.817[2][12]
Compound 34BTK0.416 (TMD8 cells)[6]
SYK Inhibitors
MT-SYK-03SYK23-[3]
Compound IDIn Vivo ModelEfficacyReference
JAK Inhibitors
Compound 9aCollagen-Induced Arthritis (CIA)Significantly mitigated disease severity[1]
Compound 12aCCl4-induced hepatic fibrosisSuppressed fibrosis in a dose-dependent manner[9]
Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds 2b, 7b, 7d, 9bRat Paw EdemaGood anti-inflammatory activity, comparable to ibuprofen[13]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

JAK_STAT_Pathway cluster_dimer Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway Inhibition in B-Cells.

Experimental Protocols

General Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines

The following is a generalized synthetic workflow for producing diverse libraries of anti-inflammatory agents starting from this compound. Specific reaction conditions and reagents will vary depending on the desired final product.

Synthesis_Workflow Start 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Step1 Protection of Pyrrole Nitrogen (e.g., SEM-Cl) Start->Step1 Step2 Nucleophilic Aromatic Substitution at C4 (e.g., with an amine) Step1->Step2 Step3 Deprotection Step2->Step3 Final Final 4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivative Step3->Final

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction to displace the 4-methoxy group with an amine.

  • Protection of the Pyrrole Nitrogen:

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or THF).

    • Add a base (e.g., NaH) portion-wise at 0 °C and stir for 30 minutes.

    • Add a protecting group reagent (e.g., SEM-Cl) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the protected intermediate by column chromatography.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the protected intermediate in a suitable solvent (e.g., n-butanol or dioxane).

    • Add the desired primary or secondary amine and a catalytic amount of acid (e.g., HCl) or base (e.g., DIPEA) if necessary.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the protected product in a suitable solvent (e.g., THF).

    • Add a deprotecting agent (e.g., TBAF for SEM group) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and extract the final product.

    • Purify by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against target kinases.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., JAK1, BTK, SYK).

    • Kinase substrate (e.g., a specific peptide).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase and substrate to the wells of the 384-well plate.

    • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of the test compounds.[13]

  • Animals:

    • Male Wistar rats (150-200 g).

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

    • Administer the test compounds or vehicle (e.g., 0.5% CMC) orally or intraperitoneally.

    • Administer a positive control drug (e.g., Indomethacin or Ibuprofen).[13][14]

    • After a pre-determined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (V0) and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] * 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

This compound is a highly valuable and versatile precursor for the development of a new generation of anti-inflammatory agents. Its utility in the synthesis of potent and selective kinase inhibitors offers promising avenues for the treatment of a wide range of inflammatory and autoimmune diseases. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel drug candidates based on this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. Our aim is to help you optimize your synthesis yield by addressing common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by a methoxy group using a suitable methoxide source.

Q2: What are the critical parameters to control during the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate?

A2: The synthesis of the chloro-intermediate is crucial for the overall yield and purity of the final product. Key parameters to control include reaction temperature, pH, and the purity of starting materials. For instance, in syntheses starting from 7H-pyrrolo[2,3-d]pyrimidin-4-ol, the chlorination step using reagents like phosphorus oxychloride requires careful temperature control to prevent side reactions. In other routes, controlling the pH during workup is essential for good recovery and purity of the product.

Q3: What are the typical yields for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A3: The yields for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields in various patents and publications range from approximately 57% to over 90%.[1]

Q4: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique to monitor the reaction progress and assess the purity of both the intermediate and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the synthesized compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Part 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Issue 1: Low yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Potential Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction closely using HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all starting materials are of high purity and are added in the correct stoichiometric ratios.
Degradation of product Avoid excessive heating during the reaction and workup. For chlorination reactions with POCl₃, ensure the temperature does not exceed the recommended range. During workup, maintain the pH in the optimal range to prevent hydrolysis of the chloro-substituent.
Poor recovery during workup Optimize the extraction and precipitation/crystallization steps. Ensure the pH is adjusted correctly to precipitate the product. Use appropriate solvents for extraction and washing to minimize product loss.

Issue 2: Impurities in the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Potential Cause Troubleshooting Suggestion
Unreacted starting material Ensure the reaction goes to completion by monitoring with HPLC. If necessary, adjust the stoichiometry of the reagents.
Side-reactions Control the reaction temperature carefully. Side reactions are often temperature-dependent. In some routes, the choice of base and solvent can also influence the formation of byproducts.
Hydrolysis of the product During aqueous workup, minimize the contact time with water, especially under non-neutral pH conditions. Use cold water for washing and dry the product thoroughly.
Part 2: Synthesis of this compound (Methoxylation Step)

Issue 1: Low yield of this compound.

Potential Cause Troubleshooting Suggestion
Poor quality of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Ensure the starting material is of high purity (>98%). Impurities can interfere with the reaction.
Suboptimal reaction temperature The reaction temperature is a critical parameter. Based on related syntheses, a temperature range of 65-70°C is a good starting point.[1] Lower temperatures may lead to incomplete reactions, while higher temperatures can cause decomposition.
Incorrect stoichiometry of sodium methoxide Use a slight excess of sodium methoxide to ensure complete conversion of the starting material. However, a large excess can lead to side reactions. A molar ratio of 1.1 to 1.5 equivalents of sodium methoxide to the chloro-intermediate is a reasonable range to explore.
Presence of water in the reaction The reaction should be carried out under anhydrous conditions. Water can react with sodium methoxide and can also lead to the formation of the corresponding 4-hydroxy byproduct. Use dry solvents and freshly prepared or properly stored sodium methoxide.

Issue 2: Formation of byproducts in the methoxylation step.

Potential Cause Troubleshooting Suggestion
Formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine This is a common byproduct if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Decomposition of the product Avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed.
N-methylation of the pyrrole ring While less common with methoxide, strong bases can sometimes deprotonate the pyrrole nitrogen, leading to potential side reactions. Using a slight excess of the nucleophile and controlling the temperature can help minimize this.

Data Presentation: Reaction Conditions for Nucleophilic Aromatic Substitution

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, based on literature for similar reactions. Optimization of these parameters is recommended for the specific synthesis of the 4-methoxy derivative.

ParameterCondition 1 (Amination)Condition 2 (Amination)Proposed Condition (Methoxylation)
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Nucleophile Substituted anilinesN-methyl-1-(6-chloropyridin-3-yl)methanamineSodium methoxide
Solvent n-Butanoln-ButanolMethanol
Base DIPEADIPEANot required (reagent is a base)
Temperature 120 °C120 °C65-70 °C[1]
Reaction Time 2-20 hours20 hours4 hours[1]
Reported Yield VariableNot specifiedExpected to be high (>80%) with optimization

Experimental Protocols

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)

A common method for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) at room temperature.

  • Add a tertiary amine base (e.g., N,N-diisopropylethylamine) portion-wise, maintaining the temperature below a certain limit (e.g., 50°C).

  • Heat the reaction mixture and monitor its progress by HPLC.

  • Upon completion, cool the reaction mixture and carefully quench it with water or an ice-water mixture.

  • Adjust the pH of the aqueous layer to basic (pH 8-9) with a suitable base (e.g., sodium hydroxide or potassium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of this compound (Representative Protocol)

This protocol is based on general procedures for nucleophilic aromatic substitution on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add a solution of sodium methoxide in methanol (e.g., 25-30 wt%).

  • Heat the reaction mixture to reflux (approximately 65-70°C) and stir for a specified time (e.g., 4 hours), monitoring the reaction by HPLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

Visualizations

Synthetic Workflow

SynthesisWorkflow A Starting Materials (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-ol) B Chlorination (e.g., POCl₃, Base) A->B C 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Methoxylation (Sodium Methoxide, Methanol) C->D E This compound D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Methoxylation Step

Troubleshooting start Low Yield or Impurities in Methoxylation Step q1 Is the starting material (4-chloro-...) pure? start->q1 a1_yes Check reaction conditions. q1->a1_yes Yes a1_no Purify the starting material. q1->a1_no No q2 Is the reaction temperature optimal? a1_yes->q2 a2_yes Check reagent stoichiometry and moisture content. q2->a2_yes Yes a2_no Adjust temperature. (Recommended: 65-70°C) q2->a2_no No q3 Is there moisture in the reaction? a2_yes->q3 a3_yes Use anhydrous solvents and fresh reagents. q3->a3_yes Yes a3_no Consider side reactions or product decomposition. q3->a3_no No

Caption: Troubleshooting decision tree for the methoxylation step.

References

Technical Support Center: Overcoming Side Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific problems you may encounter during your experiments.

1. Formation of Fused Side Products

Question: During the reaction of 6-amino-1,3-dimethyluracil with an arylglyoxal and a barbituric acid derivative, I am observing a significant amount of an unexpected, highly conjugated side product instead of my desired pyrrolo[2,3-d]pyrimidine. What is this side product and how can I prevent its formation?

Answer:

The side product you are likely observing is a dihydropyrido[2,3-d:6,5-d']dipyrimidine derivative. This can occur under harsh reaction conditions, such as prolonged heating at high temperatures (reflux).[1]

Troubleshooting:

  • Modify Reaction Conditions: Avoid refluxing conditions. A study has shown that reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol at a lower temperature of 50 °C can completely prevent the formation of the dihydropyrido[2,3-d:6,5-d']dipyrimidine side product and afford the desired pyrrolo[2,3-d]pyrimidine in high yields (73-95%).[1]

  • Catalyst Choice: The use of TBAB as a phase-transfer catalyst can promote the desired reaction pathway under milder conditions.[1]

2. Regioselectivity Issues: N- vs. C-Alkylation

Question: I am attempting to synthesize a substituted pyrrolo[2,3-d]pyrimidine starting from a 6-aminopyrimidine derivative and an α-haloketone. I am getting a mixture of products resulting from both N-alkylation of the amino group and C-alkylation at the C5 position of the pyrimidine ring. How can I control the regioselectivity?

Answer:

The amino group of 6-aminopyrimidines can compete with the C5 position for electrophilic attack by the α-haloketone. The regioselectivity is influenced by the reaction conditions and the nature of the substrates.

Troubleshooting:

  • Protecting Groups: Protect the exocyclic amino group of the 6-aminopyrimidine with a suitable protecting group (e.g., Boc, Ac) before the alkylation step. This will direct the alkylation to the desired C5 position. The protecting group can be removed in a subsequent step.

  • Reaction Conditions:

    • Base: The choice of base can influence the site of alkylation. A sterically hindered base may favor C-alkylation.

    • Solvent: The polarity of the solvent can affect the reactivity of the nucleophilic centers. Experiment with a range of solvents (e.g., DMF, acetonitrile, ethanol) to optimize for the desired isomer.

  • Substrate Modification: The electronic properties of the pyrimidine ring can be altered by substituents to favor C5-alkylation. Electron-withdrawing groups on the pyrimidine ring can increase the acidity of the C5-proton, facilitating its deprotonation and subsequent alkylation.

3. Halogenation Side Reactions

Question: I am trying to selectively halogenate the pyrrole ring of my pyrrolo[2,3-d]pyrimidine, but I am observing over-halogenation or halogenation at undesired positions on the pyrimidine ring. How can I improve the selectivity?

Answer:

The pyrrolo[2,3-d]pyrimidine scaffold contains multiple reaction centers susceptible to electrophilic attack.[2] Controlling the regioselectivity of halogenation requires careful selection of reagents and reaction conditions.

Troubleshooting:

  • Choice of Halogenating Agent:

    • For selective bromination at the C5 position of the pyrrole ring, N-bromosuccinimide (NBS) is a commonly used reagent.

    • For iodination, N-iodosuccinimide (NIS) is often employed.

  • Reaction Conditions:

    • Temperature: Perform the halogenation at low temperatures (e.g., 0 °C to room temperature) to minimize over-reaction.

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the halogenating agent to avoid multiple halogenations.

    • Solvent: Dichloromethane (DCM) is a common solvent for these reactions.

  • Protecting Groups: If the pyrimidine ring contains activating groups that promote unwanted halogenation, consider protecting these groups before carrying out the halogenation step.

4. Issues with Protecting Groups

Question: I am using a protecting group on the pyrrole nitrogen (N7) of my pyrrolo[2,3-d]pyrimidine. During deprotection, I am observing side reactions or incomplete removal of the protecting group. What can I do?

Answer:

The stability of the pyrrolo[2,3-d]pyrimidine core can be sensitive to the conditions used for deprotection. The choice of protecting group and the deprotection method are crucial to avoid side reactions.

Troubleshooting:

  • Choice of Protecting Group: Select a protecting group that can be removed under conditions that are orthogonal to other sensitive functionalities in your molecule. Common protecting groups for the pyrrole nitrogen include:

    • Boc (tert-butyloxycarbonyl): Removed with acids like trifluoroacetic acid (TFA). Side reactions can include acid-catalyzed degradation of the core if not performed carefully at low temperatures.

    • PMB (p-methoxybenzyl): Cleaved by strong acids (e.g., TFA) or oxidative conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acidic conditions.

  • Deprotection Conditions:

    • Optimization: Carefully optimize the deprotection conditions (reagent concentration, temperature, and reaction time) to ensure complete removal of the protecting group without affecting the rest of the molecule.

    • Scavengers: In the case of acid-labile protecting groups, the use of scavengers (e.g., triethylsilane) can help to trap reactive carbocations and prevent side reactions.

5. Incomplete Cyclization

Question: In the final cyclization step to form the pyrrole ring of the pyrrolo[2,3-d]pyrimidine, I am getting low yields and isolating the uncyclized intermediate. How can I drive the reaction to completion?

Answer:

Incomplete cyclization can be due to several factors, including insufficient activation of the precursors, unfavorable reaction kinetics, or the stability of the intermediate.

Troubleshooting:

  • Reaction Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the cyclization to proceed. However, be mindful of potential side reactions at higher temperatures.

  • Catalyst: The use of an appropriate catalyst can facilitate the cyclization. For example, in some syntheses, a catalytic amount of acid or base can promote the intramolecular condensation.

  • Dehydration: The cyclization step often involves the elimination of a molecule of water. The use of a dehydrating agent or a Dean-Stark trap to remove water from the reaction mixture can shift the equilibrium towards the cyclized product.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields in cyclization reactions by providing efficient and uniform heating.

Quantitative Data Summary

Starting MaterialsReaction ConditionsProductYield (%)Reference
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesEthanol, RefluxPolyfunctionalized pyrrolo[2,3-d]pyrimidines and dihydropyrido[2,3-d:6,5-d']dipyrimidine side productsNot specified[1]
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesEthanol, 50 °C, TBAB (5 mol%)Polyfunctionalized pyrrolo[2,3-d]pyrimidines73-95[1]
Tricyclic pyrrolo[2,3-d]pyrimidinone, Aromatic aminesDCM, 0 °C to r.t., Tf₂O, 2-methoxypyridineTricyclic pyrrolo[2,3-d]pyrimidine-imines45-99[2]
Tricyclic pyrrolo[2,3-d]pyrimidinone, N-halosuccinimideDCM, r.t.3-Halo-tricyclic pyrrolo[2,3-d]pyrimidinonesGood yields[2]

Key Experimental Protocols

Protocol 1: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines without Dihydropyrido[2,3-d:6,5-d']dipyrimidine Formation[1]

  • To a mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB) (0.05 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid precipitate is filtered, washed with cold water, and dried.

  • Recrystallize the product from ethanol to obtain the pure polyfunctionalized pyrrolo[2,3-d]pyrimidine.

Protocol 2: Selective Halogenation of a Tricyclic Pyrrolo[2,3-d]pyrimidine[2]

  • Dissolve the tricyclic pyrrolo[2,3-d]pyrimidinone (1 mmol) in dichloromethane (DCM).

  • Add N-halosuccinimide (NBS or NIS, 1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-halo-tricyclic pyrrolo[2,3-d]pyrimidinone.

Visualizations

troubleshooting_workflow start Problem Encountered in Pyrrolo[2,3-d]pyrimidine Synthesis side_product Formation of Unexpected Side Product start->side_product low_yield Low Yield of Desired Product start->low_yield regio_issue Mixture of Regioisomers start->regio_issue halogenation_issue Uncontrolled Halogenation start->halogenation_issue dihydropyrido Dihydropyrido[2,3-d:6,5-d']dipyrimidine Formation? side_product->dihydropyrido incomplete_cyclization Incomplete Cyclization? low_yield->incomplete_cyclization nvsc N- vs. C-Alkylation? regio_issue->nvsc over_halogenation Over-halogenation? halogenation_issue->over_halogenation lower_temp Lower Reaction Temperature (e.g., 50 °C) dihydropyrido->lower_temp Yes use_catalyst Use TBAB Catalyst dihydropyrido->use_catalyst Yes increase_temp Increase Reaction Temperature incomplete_cyclization->increase_temp Yes add_catalyst Add Cyclization Catalyst (Acid/Base) incomplete_cyclization->add_catalyst Yes remove_water Remove Water (Dean-Stark) incomplete_cyclization->remove_water Yes protect_amino Protect Amino Group (e.g., Boc) nvsc->protect_amino Yes optimize_base Optimize Base and Solvent nvsc->optimize_base Yes control_stoich Control Stoichiometry of Halogenating Agent over_halogenation->control_stoich Yes low_temp_halogen Lower Reaction Temperature over_halogenation->low_temp_halogen Yes

Caption: Troubleshooting workflow for common side reactions.

reaction_mechanism cluster_start Starting Materials 6_aminopyrimidine 6-Aminopyrimidine intermediate Alkylated Intermediate 6_aminopyrimidine->intermediate alpha_haloketone α-Haloketone alpha_haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrrolo[2,3-d]pyrimidine cyclization->product

Caption: General synthesis of pyrrolo[2,3-d]pyrimidines.

References

Technical Support Center: Troubleshooting Kinase Inhibition Assays with Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine compounds in kinase inhibition assays. The content is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-d]pyrimidine compound is poorly soluble in my aqueous assay buffer. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-d]pyrimidines. The recommended first step is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2] This stock can then be serially diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay is kept low, typically below 0.5% (v/v), to avoid impacting kinase activity or assay performance.[1]

Q2: My compound precipitates when I dilute the DMSO stock into the aqueous buffer. What is causing this and how can I prevent it?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility.[1] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: While keeping the DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly affecting the assay.

  • pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[1] For instance, the solubility of Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, increases significantly in acidic conditions (pH below its pKa of ~5.2).[3][4][5][6] If your kinase is stable at a lower pH, consider adjusting the buffer pH to improve compound solubility.

  • Use of Co-solvents: In cases of very low solubility, introducing a co-solvent like ethanol or propylene glycol in the final dilution step can help.[1][3] However, the effect of any co-solvent on the kinase activity must be validated.

Q3: I am observing a high background signal or a signal that decreases in my fluorescence-based assay (e.g., HTRF, LanthaScreen). Could my pyrrolo[2,3-d]pyrimidine compound be interfering with the assay?

A3: Yes, compound interference is a known issue in fluorescence-based assays. Pyrrolo[2,3-d]pyrimidine scaffolds can possess intrinsic fluorescent properties or act as quenchers.[7]

  • Autofluorescence: The compound itself may fluoresce at the excitation or emission wavelengths of the assay, leading to a high background.[8]

  • Signal Quenching: The compound may absorb the light emitted by the donor or acceptor fluorophore, leading to a decrease in the measured signal, which could be misinterpreted as kinase inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like HTRF are designed to minimize some of these effects by introducing a time delay between excitation and signal detection, which reduces the contribution of short-lived background fluorescence.[8][9][10][11] To confirm interference, run a control plate with your compound in the assay buffer without the kinase or substrate and measure the signal.

Q4: The IC50 value of my ATP-competitive pyrrolo[2,3-d]pyrimidine inhibitor varies between experiments. What are the likely causes?

A4: Inconsistent IC50 values for ATP-competitive inhibitors are often related to the assay conditions.[12]

  • ATP Concentration: The apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[2] For consistent results, the ATP concentration must be kept constant across all experiments. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for ATP of the specific kinase to accurately determine the potency of competitive inhibitors.[2]

  • Enzyme Activity: Variations in the activity of the kinase between batches or due to improper storage can lead to shifts in IC50 values. Always include a positive control inhibitor with a known potency to monitor the consistency of the assay.[2]

  • Incubation Time: Ensure the kinase reaction is within the linear range. If the reaction proceeds too far, it can lead to an underestimation of inhibitor potency.[12]

Q5: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could explain this discrepancy?

A5: A drop in potency between biochemical and cellular assays is a common observation in drug discovery and can be attributed to several factors:[2]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[2]

  • High Intracellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range, which is often much higher than the ATP concentration used in biochemical assays.[2] This high level of the natural competitor (ATP) will reduce the apparent potency of an ATP-competitive inhibitor.

  • Efflux Pumps and Metabolism: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.

  • Off-Target Binding: The compound may bind to other cellular components, reducing its free concentration available to bind to the target kinase.

Troubleshooting Guides

Issue 1: Low or No Kinase Inhibition Observed
Possible Cause Troubleshooting Action & Rationale
Compound Insolubility Prepare a fresh stock solution in 100% DMSO. Visually inspect for precipitates after dilution into the assay buffer. Consider the solubility enhancement strategies mentioned in the FAQs.
High ATP Concentration If the compound is ATP-competitive, a high ATP concentration will outcompete the inhibitor. Perform the assay with the ATP concentration at or near the Km for the kinase.[2]
Inactive Kinase Enzyme Verify the activity of the kinase using a known positive control inhibitor.[2] Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Compound Degradation Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Action & Rationale
Inaccurate Pipetting Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.
Poor Mixing After adding each reagent, ensure thorough but gentle mixing of the plate. Avoid introducing bubbles.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Avoid using the outermost wells for samples; instead, fill them with buffer to create a humidity barrier.[2]
Reagent Instability Aliquot reagents like the kinase and ATP into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Quantitative Data Presentation

Table 1: Solubility Profile of Tofacitinib Citrate (A Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor)
Solvent/Buffer Solubility Reference(s)
DMSO~10 mg/mL[6][13]
Dimethylformamide (DMF)~5 mg/mL[6][13]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6][13]
Aqueous Buffer (pH 2.2)5.2 mg/mL[3][5]
Aqueous Buffer (pH 3.5)1.8 mg/mL[3][5]
Intrinsic Aqueous Solubility147 µg/mL[3][5][6]
Table 2: Representative Off-Target Profile for a Hypothetical Pyrrolo[2,3-d]pyrimidine Inhibitor

Note: The pyrido[2,3-d]pyrimidine scaffold, a close analog, is known to be a "privileged structure" that can interact with the ATP-binding site of a wide range of kinases.[14] Off-target effects are common and should be experimentally determined through kinase profiling panels.

Target Kinase IC50 (nM) Off-Target Kinase IC50 (nM) Selectivity (Fold)
Kinase A (Primary Target)10Kinase B (Same Family)15015
Kinase C (Different Family)80080
Kinase D (Known Toxicity Target)>10,000>1000

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for an HTRF kinase assay. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase system.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer. A typical buffer may contain 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.1 mM Na3VO4 (for tyrosine kinases).[15]

  • Compound Dilution: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO. Then, create intermediate dilutions in the kinase buffer to achieve the desired final concentrations with a constant final DMSO percentage (e.g., 0.5%).

  • Kinase and Substrate Solution: Prepare a 2X solution of the kinase and the biotinylated substrate in the kinase buffer.

  • ATP Solution: Prepare a 4X solution of ATP in the kinase buffer. The final concentration should ideally be at the Km for the kinase.

  • Detection Reagents: Prepare the detection buffer containing EDTA to stop the reaction, along with the Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665 according to the manufacturer's instructions.[15]

2. Assay Procedure (384-well plate):

  • Add 5 µL of the compound dilution to the assay wells.

  • Add 10 µL of the 2X kinase/substrate solution to all wells.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

  • Stop the reaction by adding 10 µL of the detection reagent mixture.

  • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

3. Data Analysis:

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000.

  • Normalize the data using a no-inhibitor control (100% activity) and a fully inhibited control (0% activity).

  • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay

This protocol is based on the principle of measuring the amount of ATP remaining after the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable 1X kinase buffer as described for the HTRF assay.

  • Compound Dilution: Prepare serial dilutions of the inhibitor as described for the HTRF assay.

  • Kinase/Substrate/ATP Mix: Prepare a 2X solution containing the kinase, substrate, and ATP in the kinase buffer.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.

2. Assay Procedure (384-well plate):

  • Add 5 µL of the compound dilution to the assay wells.

  • Add 5 µL of the 2X kinase/substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 10 µL of the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.

  • Mix the plate gently for 2 minutes on a plate shaker to ensure a stable luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Normalize the data with a no-inhibitor control (low luminescence, 100% activity) and a no-kinase control (high luminescence, 0% activity).

  • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Poorly Soluble Compounds start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5-1% and re-test check_dmso->increase_dmso No check_ph Is kinase stable at lower pH? check_dmso->check_ph Yes validate_solvent Validate new solvent condition with controls increase_dmso->validate_solvent adjust_ph Lower buffer pH (e.g., to pH 6.5) and re-test check_ph->adjust_ph Yes use_cosolvent Add co-solvent (e.g., 1-5% ethanol) and re-test check_ph->use_cosolvent No adjust_ph->validate_solvent use_cosolvent->validate_solvent end_success Success: Compound is soluble validate_solvent->end_success Soluble & Validated end_fail Consider compound modification or alternative scaffold validate_solvent->end_fail Insoluble or Invalidated

Troubleshooting workflow for compound solubility issues.

G Experimental Workflow for HTRF Kinase Assay reagent_prep 1. Reagent Preparation (Buffer, Compound, Kinase, ATP, Detection Reagents) dispense_compound 2. Dispense Compound Dilutions into Plate reagent_prep->dispense_compound add_kinase_substrate 3. Add Kinase/Substrate Mix dispense_compound->add_kinase_substrate start_reaction 4. Add ATP to Initiate Reaction add_kinase_substrate->start_reaction incubation_reaction 5. Incubate at Room Temperature (e.g., 60 min) start_reaction->incubation_reaction stop_reaction 6. Stop Reaction & Add Detection Reagents incubation_reaction->stop_reaction incubation_detection 7. Incubate at Room Temperature (e.g., 60 min) stop_reaction->incubation_detection read_plate 8. Read Plate (620nm & 665nm) incubation_detection->read_plate data_analysis 9. Data Analysis (Ratio & IC50 Curve Fit) read_plate->data_analysis

Generalized workflow for an HTRF kinase inhibition assay.

G Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) inhibitor->jak inhibits

References

Addressing solubility issues of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: this compound derivatives, like many heterocyclic compounds developed as kinase inhibitors, often possess a rigid, planar structure and lipophilic substituents. This high lipophilicity and crystalline nature can lead to low solubility in aqueous solutions, a common challenge in drug discovery.[1]

Q2: What are the initial steps I should take to dissolve my compound?

A2: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[2] For less soluble compounds, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[2][3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?

A3: This phenomenon, known as "solvent-shift" induced precipitation, is common for hydrophobic compounds.[4] When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. The aqueous environment cannot maintain the compound in solution, leading to its aggregation and precipitation.[2][4]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell culture should generally be kept below 0.5%.[5] However, the ideal concentration should be determined for your specific cell line and assay, as some may be more sensitive.

Q5: Can heating or sonication help in dissolving my compound?

A5: Yes, gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of your compound in the initial solvent.[5] However, prolonged or excessive heating should be avoided as it may lead to compound degradation. If precipitation occurs after dilution into an aqueous buffer, gentle warming of the final solution can sometimes help redissolve the compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The compound will not fully dissolve in 100% DMSO.

  • Question: I have tried to make a 10 mM stock solution of my this compound derivative in DMSO, but I can still see solid particles. What should I do?

  • Answer:

    • Assisted Dissolution: Try gentle warming of the solution in a water bath (up to 37°C) and vortexing. Sonication for short periods (5-10 minutes) can also be effective in breaking down solid aggregates.

    • Lower the Concentration: If the compound remains insoluble, you may be exceeding its solubility limit even in DMSO. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).

    • Alternative Solvents: If DMSO is not effective, consider other organic solvents such as DMF or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your downstream application.

Issue 2: The compound precipitates out of the aqueous buffer over time.

  • Question: My compound initially dissolves in the assay buffer after dilution from a DMSO stock, but after some time (e.g., during incubation), I observe precipitation. How can I prevent this?

  • Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution.

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its thermodynamic solubility in the aqueous buffer.

    • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 300/400) in your final assay buffer can increase the solubility of your compound.[4] Start with low percentages (1-5%) and optimize based on your assay's tolerance.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[6] For basic compounds, a lower pH might increase solubility, while for acidic compounds, a higher pH may be beneficial. Determine the pKa of your compound to guide pH selection.

Issue 3: I am observing inconsistent results and poor dose-response curves in my biological assays.

  • Question: My IC50/EC50 values for a this compound derivative are not reproducible, and the dose-response curves are shallow. Could this be a solubility issue?

  • Answer: Yes, poor solubility is a very common cause of such issues.

    • Visual Inspection: Carefully inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation at higher concentrations.

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in the specific assay buffer you are using. This will help you define the upper limit for your dose-response curve.

    • Employ Solubilization Techniques: If the required concentrations for your assay exceed the measured kinetic solubility, you will need to employ one of the solubilization strategies outlined in the experimental protocols below, such as using surfactants or cyclodextrins.

Quantitative Data on Solubility

The following tables provide representative solubility data for poorly soluble compounds and common excipients used to improve solubility. Note that specific values for your this compound derivative will need to be determined experimentally.

Table 1: Common Organic Solvents for Stock Solutions

SolventTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)1 - 50 mMHigh solubilizing power, but can be toxic to cells at >0.5%.
Dimethyl Formamide (DMF)1 - 20 mMGood alternative to DMSO, but also has potential cellular toxicity.
Ethanol (EtOH)0.1 - 10 mMLess toxic than DMSO/DMF, but generally has lower solubilizing power.
Methanol (MeOH)0.1 - 10 mMSimilar to ethanol, can be used for some applications.[3][7]

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient ClassExampleTypical Concentration Range in Final SolutionMechanism of Action
Co-solvents PEG 300/400, Propylene Glycol1 - 20% (v/v)Reduces the polarity of the aqueous solvent.
Surfactants Tween® 80, Polysorbate 200.01 - 1% (w/v)Forms micelles that encapsulate the hydrophobic compound.
Cyclodextrins β-Cyclodextrin, HP-β-CD1 - 10% (w/v)Forms inclusion complexes with the hydrophobic compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of the this compound derivative.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If necessary, use a sonication bath for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer to Avoid Precipitation

  • Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • If performing a serial dilution, dilute the high-concentration DMSO stock to an intermediate concentration using DMSO first.

  • While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to the buffer. Rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[6]

  • Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤0.5%).

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

Protocol 3: Using Co-solvents to Enhance Solubility

  • Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 5% v/v PEG 400).

  • Prepare your this compound derivative stock solution in DMSO as described in Protocol 1.

  • Follow the dilution procedure in Protocol 2, adding the DMSO stock to the co-solvent-containing aqueous buffer with vigorous mixing.

  • Determine the optimal concentration of the co-solvent empirically, starting with a low percentage and increasing if necessary, while monitoring for any effects of the co-solvent on the assay itself.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Pyrrolopyrimidine This compound Derivative Pyrrolopyrimidine->JAK Inhibition

Caption: JAK-STAT signaling pathway with inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

Solubility_Workflow Start Start: Insoluble Compound Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Stock_Solution Dilution Dilute Stock into Aqueous Buffer Stock_Solution->Dilution Precipitation_Check Precipitation Observed? Dilution->Precipitation_Check Success Success: Proceed with Experiment Precipitation_Check->Success No Troubleshoot Troubleshoot Solubility Precipitation_Check->Troubleshoot Yes Co_solvent Use Co-solvents (e.g., PEG, EtOH) Troubleshoot->Co_solvent pH_Adjust Adjust pH Troubleshoot->pH_Adjust Surfactant Use Surfactants (e.g., Tween 80) Troubleshoot->Surfactant Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Co_solvent->Dilution pH_Adjust->Dilution Surfactant->Dilution Lower_Conc->Dilution

Caption: Experimental workflow for addressing solubility issues.

Caption: Logical troubleshooting guide for solubility problems.

References

Technical Support Center: Enhancing the Oral Bioavailability of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines and related compounds.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Species

Question: We are observing low and inconsistent plasma concentrations of our 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative after oral administration in rats. What are the likely causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability is a frequent challenge in early drug development. The primary causes can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. A systematic approach is recommended to identify and address the root cause.[1][2]

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.[1][2]

    • Troubleshooting:

      • Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

      • Formulation Strategies:

        • Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.

        • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility.

        • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubilization.[1]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[1][2]

    • Troubleshooting:

      • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[3][4]

      • Identify Efflux: A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) in the Caco-2 assay suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]

      • Co-administration with Inhibitors: Perform the Caco-2 assay with a P-gp inhibitor (e.g., verapamil) to confirm efflux.[1][3]

      • Structural Modification: If efflux is a significant barrier, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates.

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized in the gut wall or liver before reaching systemic circulation.[1][2]

    • Troubleshooting:

      • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or S9 fractions to determine its intrinsic clearance.[1]

      • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant cytochrome P450 (CYP) enzymes to identify the primary isoforms responsible for metabolism.[1][5][6]

      • Prodrug Strategy: A prodrug approach can be used to mask the metabolic site.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

Question: Our compound shows good apical-to-basolateral (A-B) permeability but a very high basolateral-to-apical (B-A) permeability in the Caco-2 assay, resulting in a high efflux ratio. What does this mean and what are our options?

Answer:

A high efflux ratio (typically >2) is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical side of the Caco-2 cell monolayer.[3] These transporters actively pump the compound back into the intestinal lumen, thereby limiting its net absorption into the bloodstream.

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity:

    • Inhibitor Studies: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio would confirm that your compound is a P-gp substrate.[1][3]

  • Formulation Approaches to Mitigate Efflux:

    • Excipient Selection: Some formulation excipients can inhibit P-gp.

    • Lipid-Based Formulations: These formulations can sometimes reduce the interaction of the drug with efflux transporters.[1]

  • Medicinal Chemistry Intervention:

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand which structural features are recognized by the efflux transporter. The goal is to design a new compound that retains its therapeutic activity but is no longer a substrate for P-gp.

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro assays we should perform to predict the oral bioavailability of our 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine candidates?

A1: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to predict oral bioavailability:

  • Aqueous Solubility: To assess the dissolution potential in the GI tract.

  • Caco-2 Permeability Assay: To predict intestinal permeability and identify potential efflux liabilities.[4][7]

  • Liver Microsomal Stability Assay: To estimate the rate of metabolic clearance in the liver.[7]

  • Cytochrome P450 (CYP) Inhibition Assay: To identify potential drug-drug interactions where your compound might inhibit the metabolism of other drugs.[5][8][9]

Q2: How do we interpret the data from these in vitro assays to estimate oral bioavailability?

A2: The data from these assays can be integrated to provide an estimate of oral bioavailability (F). While complex physiologically based pharmacokinetic (PBPK) models offer the most accurate predictions, a simplified estimation can be made by considering the key factors:

  • Fraction Absorbed (Fa): This is influenced by both solubility and permeability. Compounds with high solubility and high permeability (as determined by Caco-2 assays) are likely to have a high Fa.

  • Hepatic Extraction Ratio (ERh): This is determined by the intrinsic clearance from the liver microsomal stability assay. A high intrinsic clearance will lead to a high ERh and thus lower bioavailability due to extensive first-pass metabolism.

  • A simplified conceptual equation is: F = Fa x (1 - ERh) .

Q3: What is a typical experimental design for an in vivo pharmacokinetic (PK) study in rodents to assess oral bioavailability?

A3: A typical rodent PK study involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals.

  • IV Administration: This serves as a reference to determine the absolute bioavailability and provides key parameters like clearance and volume of distribution.

  • PO Administration: This is used to determine the oral absorption profile.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated. The oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .

Data Presentation

Table 1: Illustrative In Vitro ADME Data for Hypothetical 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs

Compound IDAqueous Solubility (µM) at pH 6.8Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Human Liver Microsome Intrinsic Clearance (µL/min/mg)
Compound A50.515.2150
Compound B508.21.525
Compound C15015.51.1< 5

Table 2: Illustrative In Vivo Pharmacokinetic Data in Rats for Hypothetical Analogs (10 mg/kg PO)

Compound IDCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)Oral Bioavailability (F%)
Compound A552.02505
Compound B8501.0450045
Compound C15000.5980085

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[3][4]

  • Permeability Assessment:

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specific time points.

    • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio is then determined.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters and oral bioavailability of a test compound.

Methodology:

  • Animal Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]

  • Formulation: The test compound is formulated appropriately for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: The compound is administered via the tail vein.

    • PO Group: The compound is administered by oral gavage. Animals in the PO group are typically fasted overnight.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points from each animal.[10][11]

  • Plasma Preparation: Blood samples are processed by centrifugation to separate the plasma, which is then stored at -80°C until analysis.[10]

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).

Mandatory Visualization

Experimental_Workflow_for_Oral_Bioavailability_Enhancement cluster_in_vitro In Vitro Assessment cluster_troubleshooting Troubleshooting & Formulation cluster_in_vivo In Vivo Evaluation Solubility Solubility Low Solubility? Low Solubility? Solubility->Low Solubility? Permeability (Caco-2) Permeability (Caco-2) High Efflux? High Efflux? Permeability (Caco-2)->High Efflux? Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) High Clearance? High Clearance? Metabolic Stability (Microsomes)->High Clearance? Low Solubility?->Permeability (Caco-2) No Formulation Development Formulation Development Low Solubility?->Formulation Development Yes High Efflux?->Metabolic Stability (Microsomes) No High Efflux?->Formulation Development Yes High Clearance?->Formulation Development Yes Rodent PK Study Rodent PK Study High Clearance?->Rodent PK Study No Formulation Development->Rodent PK Study Acceptable Bioavailability? Acceptable Bioavailability? Rodent PK Study->Acceptable Bioavailability? Acceptable Bioavailability?->Solubility No, Re-evaluate Lead Candidate Lead Candidate Acceptable Bioavailability?->Lead Candidate Yes Start Start Start->Solubility

Caption: Experimental workflow for enhancing oral bioavailability.

LRRK2_Signaling_Pathway LRRK2_Active Active LRRK2 (Kinase) pSubstrate Phosphorylated Substrate LRRK2_Active->pSubstrate Phosphorylation LRRK2_Inactive Inactive LRRK2 LRRK2_Inactive->LRRK2_Active Activation Compound 4-ethoxy-7H-pyrrolo [2,3-d]pyrimidin-2-amine Compound->LRRK2_Active Inhibition Substrate Substrate Protein (e.g., Rab GTPases) Substrate->pSubstrate Downstream Downstream Cellular Effects pSubstrate->Downstream

Caption: LRRK2 signaling pathway and inhibition.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the regioselective synthesis of substituted pyrrolo[2,3-d]pyrimidines (7-deazapurines). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for specific experimental issues, optimized reaction protocols, and comparative data to aid in your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the substituted pyrrolo[2,3-d]pyrimidine core?

A1: The primary strategies involve building the pyrrole ring onto a pre-existing pyrimidine core. Key methods include:

  • Palladium-catalyzed cross-coupling reactions followed by cyclization: This is a widely used approach. The most common variations are the Sonogashira coupling of a halopyrimidine with a terminal alkyne, followed by an intramolecular cyclization, and the Larock heteroannulation, which involves the reaction of an ortho-iodoaniline derivative with an alkyne.

  • Copper-catalyzed coupling reactions: These have gained attention as a more cost-effective and less toxic alternative to palladium-catalyzed methods for constructing the core structure.

  • Multicomponent reactions: One-pot, three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives offer a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines.[1]

  • Cascade Annulation: An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides a method with high atom economy and good yields.

Q2: What is the main challenge concerning regioselectivity in the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold?

A2: The primary challenge is controlling the position of substitution on both the pyrrole and pyrimidine rings. For the pyrrole moiety, alkylation or arylation can occur at the N7 position (the pyrrole nitrogen) or other positions on the pyrimidine ring depending on the substrate. For the pyrimidine moiety, particularly with di-substituted precursors like 2,4-dichloropyrrolo[2,3-d]pyrimidine, achieving selective substitution at either the C2 or C4 position is a common hurdle.[2]

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the first things to check?

A3: Low yields in cross-coupling reactions can stem from several factors:

  • Catalyst and Ligand Integrity: Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands are not degraded. The choice of ligand is crucial and often reaction-specific.

  • Base and Solvent: The base and solvent system is critical. Ensure the base is sufficiently strong to effect the desired reaction step and that the solvent is anhydrous and deoxygenated, as many Pd(0) species are sensitive to oxygen.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of starting materials, products, or the catalyst.

  • Purity of Starting Materials: Impurities in your halo-pyrimidine or coupling partner can poison the catalyst.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor Regioselectivity in N-Alkylation (N7 vs. other N-positions)

Question: I am attempting to alkylate the pyrrole nitrogen (N7) of my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of N-substituted isomers. How can I improve selectivity for the N7 position?

Answer: Achieving high regioselectivity in N-alkylation is a common challenge. The outcome is highly dependent on the reaction conditions. Here are the key factors to consider and optimize:

  • Choice of Base: The base is one of the most critical factors. Strong, non-nucleophilic hydride bases often favor N7-alkylation. Weaker bases, like carbonates, can lead to mixtures.

    • Sodium Hydride (NaH): Using NaH in an anhydrous polar aprotic solvent like DMF or THF typically favors deprotonation and subsequent alkylation at the more acidic N7 position.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are milder bases and may result in lower regioselectivity, potentially leading to alkylation on the pyrimidine ring nitrogens, depending on the substrate.

  • Solvent Effects: The solvent influences the solubility of the deprotonated intermediate and the reactivity of the electrophile.

    • Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are generally preferred. DMF is often a good starting point due to its high polarity and solvating power.

  • Protecting Groups: If direct alkylation fails to provide the desired selectivity, consider using a protecting group strategy. For instance, protecting the N7 position with a group like Boc (tert-butyloxycarbonyl) can allow for selective functionalization at other positions, followed by deprotection. Interestingly, protecting the N7 position with a Boc group has been noted to decrease the regioselectivity of Suzuki coupling at the C2 and C4 positions.[2]

  • Reaction Temperature: Lowering the reaction temperature after deprotonation can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the N7-alkylated isomer.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative)

Entry Substrate Alkylating Agent Base Solvent Temp (°C) Major Product Notes
1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Benzyl Bromide NaH DMF 0 to RT N7-alkylation High selectivity for the pyrrole nitrogen is typically observed.
2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Methyl Iodide K₂CO₃ Acetonitrile Reflux Mixture of N-isomers Lower regioselectivity is often encountered with weaker bases.

| 3 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Benzyl Bromide | Cs₂CO₃ | DMF | RT | Mixture of N-isomers | Competition between multiple nitrogen atoms for alkylation. |

Problem 2: Low Yield or Selectivity in Palladium-Catalyzed Cross-Coupling

Question: My Suzuki or Sonogashira coupling reaction to introduce a substituent at the C4 or C6 position is inefficient. How can I optimize the reaction?

Answer: The success of Pd-catalyzed cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine core is highly dependent on the fine-tuning of several parameters.

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is paramount. There is no universal catalyst system; optimization is often required.

    • For Suzuki couplings , catalyst systems like Pd(OAc)₂ with ligands such as XPhos or dppf are often effective.

    • For Sonogashira couplings , a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Control of Regioselectivity in Di-Halogenated Substrates: When using substrates like 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective substitution can be achieved by controlling the reaction conditions.

    • Temperature and Stoichiometry: For Suzuki reactions, performing the coupling at 60–70°C and using only 1.2 equivalents of the arylboronic acid can favor mono-substitution at the more reactive C4 position, yielding 4-aryl-2-chloropyrrolo[2,3-d]pyrimidines. Using a larger excess (e.g., 2.4 equivalents) will lead to di-substitution.[2]

  • Base and Solvent System: The choice of base and solvent is crucial for both catalyst stability and reaction efficiency.

    • Bases: Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.

    • Solvents: Anhydrous and deoxygenated solvents such as 1,4-dioxane, toluene, or DMF are typically employed.

Table 2: Optimization of a Domino C-N Coupling/Hydroamination Reaction Data adapted from a study on pyrrolo[3,2-d]pyrimidines, illustrating a typical optimization workflow applicable to related scaffolds.[3]

EntryCatalyst (mol%)Ligand (mol%)Base (3 equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)XPhos (5)K₃PO₄DMA10015
2Pd(OAc)₂ (5)DPEphos (5)K₃PO₄DMA10043
3Pd(OAc)₂ (5)RuPhos (5)K₃PO₄DMA100No Conversion
4Pd(OAc)₂ (5)dppf (5)K₃PO₄DMA100No Conversion
5Pd(OAc)₂ (5)DPEphos (5)Cs₂CO₃DMA10035
6Pd(OAc)₂ (5)DPEphos (5)K₃PO₄Dioxane10020

This table demonstrates that ligand choice can dramatically impact yield, with DPEphos being optimal in this specific system.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative starting from a di-halogenated pyrimidine.

Step 1: Sonogashira Coupling

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equiv) in an appropriate solvent (e.g., THF), add triethylamine (2.5 equiv).

  • Add the terminal alkyne (e.g., propargyl alcohol, 1.2 equiv).

  • Add the catalysts: Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the alkynylpyrimidine intermediate.

Step 2: Cyclization and Amination

  • Dissolve the alkynylpyrimidine intermediate (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add the amine (e.g., cyclopentylamine, 3.0 equiv).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired substituted pyrrolo[2,3-d]pyrimidine.

Protocol 2: I₂/DMSO Promoted Cascade Annulation

This protocol provides a one-step synthesis of substituted pyrrolo[2,3-d]pyrimidines.[4]

  • In a reaction vial, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the desired aurone (1.0 equiv.), and Iodine (I₂) (10 mol%).

  • Add DMSO as the solvent (e.g., 0.5 mL for a 0.25 mmol scale reaction).

  • Stir the mixture at 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Add water to precipitate the product.

  • Filter the precipitate, wash successively with water, ethanol, and diethyl ether, and then dry to afford the pure pyrrolo[2,3-d]pyrimidine product.[4]

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_cyclization Ring Formation cluster_final Final Product A Halogenated Pyrimidine C Pd or Cu-Catalyzed Cross-Coupling A->C B Terminal Alkyne or o-Iodoaniline B->C D Alkynyl Pyrimidine or Diaryl Amine C->D C-C or C-N Bond Formation E Intramolecular Cyclization D->E Base or Heat F Substituted Pyrrolo[2,3-d]pyrimidine E->F

Caption: General workflow for synthesis via cross-coupling and cyclization.

G Start Problem: Poor Regioselectivity in N-Alkylation CheckBase Evaluate Base Start->CheckBase BaseNaH Use Strong Hydride Base (e.g., NaH) CheckBase->BaseNaH Recommended BaseCarb Using Weaker Base (e.g., K₂CO₃, Cs₂CO₃) CheckBase->BaseCarb Potential Issue CheckSolvent Optimize Solvent BaseNaH->CheckSolvent BaseCarb->CheckBase Re-evaluate ResultPoor Mixture Persists BaseCarb->ResultPoor SolventDMF Use Polar Aprotic (e.g., DMF, THF) CheckSolvent->SolventDMF CheckTemp Adjust Temperature SolventDMF->CheckTemp TempLow Lower Temperature (0 °C to RT) CheckTemp->TempLow ResultGood Improved N7-Selectivity TempLow->ResultGood ResultPoor->Start Re-strategize

Caption: Troubleshooting logic for poor N-alkylation regioselectivity.

References

Technical Support Center: Purification of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound intermediates?

A1: The most prevalent purification methods for this class of compounds are silica gel flash column chromatography and recrystallization. The choice between these techniques depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For instance, a nearly pure product from a clean reaction might only require recrystallization, while a complex mixture of byproducts will likely necessitate chromatographic separation.

Q2: How can I remove the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from my product?

A2: Residual 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can often be removed through careful column chromatography. Since the methoxy- product is generally more polar than the chloro- starting material, a well-chosen solvent system should provide good separation. Additionally, a basic aqueous wash of the crude product in an organic solvent may help to remove any unreacted starting material, although care must be taken to avoid hydrolysis of the product.

Q3: What are some typical impurities I might encounter in the synthesis of this compound?

A3: Common impurities can include unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the hydrolyzed product 7H-pyrrolo[2,3-d]pyrimidin-4-ol, and potentially over-methylated products on the pyrrole nitrogen, depending on the reaction conditions. The formation of the hydroxypyrimidine is more likely if water is present during the reaction or workup.

Q4: Can I achieve high purity of my this compound intermediate without using column chromatography?

A4: Yes, in some cases, high purity can be achieved without chromatography. If the reaction proceeds cleanly with minimal side products, direct precipitation of the product from the reaction mixture followed by washing with an appropriate solvent can yield material of high purity (>99.5%)[1]. Recrystallization from a suitable solvent system is another effective non-chromatographic purification method.

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

Problem: Poor separation between the desired this compound and an impurity.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Perform a systematic thin-layer chromatography (TLC) analysis with different solvent systems to optimize separation. A common starting point is a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or acetone). For pyrrolo[2,3-d]pyrimidine derivatives, solvent systems such as ethyl acetate/n-pentane and acetone/dichloromethane have been used effectively[2].

  • Possible Cause 2: Co-elution of the product with a closely related impurity.

    • Solution: Consider using a different stationary phase, such as alumina, or a modified silica gel. Alternatively, a different chromatographic technique, like reverse-phase chromatography, might provide the necessary selectivity.

  • Possible Cause 3: The compound is streaking on the column.

    • Solution: This can be due to the compound's acidic or basic nature. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape.

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. If necessary, a small amount of a highly polar solvent like methanol can be added to the eluent.

Guide 2: Troubleshooting Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

    • Solution: The sample may require pre-purification by another method, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The compound is too soluble in the chosen solvent.

    • Solution: Try a solvent in which the compound is less soluble at room temperature but still soluble when hot. Alternatively, a multi-solvent system can be employed. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Heat to clarify and then cool slowly.

  • Possible Cause 2: The solution is not concentrated enough.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

Quantitative Data Summary

The following table summarizes typical results from different purification strategies for this compound intermediates, based on data from related compounds and general laboratory experience.

Purification StrategyStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Notes
Direct Precipitation & Wash ~95%>99.5%[1]85-95%Most effective for reactions with high conversion and minimal byproducts.
Recrystallization 90-98%>99%70-90%Choice of solvent is critical for good recovery.
Silica Gel Chromatography 70-95%>99%60-85%Effective for removing a wide range of impurities, but can be lower yielding due to product loss on the column.[2]

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound intermediate onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 8:2 ethyl acetate/n-pentane[2]). Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting_Column_Chromatography start Start: Poor Separation in Column Chromatography cause1 Possible Cause: Inappropriate Solvent System start->cause1 cause2 Possible Cause: Co-elution with Impurity start->cause2 cause3 Possible Cause: Compound Streaking start->cause3 solution1 Solution: Optimize solvent system using TLC. (e.g., EtOAc/Hexane, Acetone/DCM) cause1->solution1 Address solution2 Solution: Change stationary phase (e.g., Alumina) or use reverse-phase chromatography. cause2->solution2 Address solution3 Solution: Add modifier to eluent (e.g., Triethylamine or Acetic Acid) cause3->solution3 Address

Caption: Troubleshooting poor separation in column chromatography.

Experimental_Workflow_Recrystallization start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals under Vacuum wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for recrystallization.

References

Preventing degradation of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage at -20°C is recommended, especially for long-term use.

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound may not always be visible. However, any change in the physical appearance of the compound, such as a change in color from white or off-white to yellow or brown, or a change in its texture (e.g., clumping), could indicate degradation. For accurate assessment, analytical methods such as HPLC should be used to check the purity.

Q3: How can I assess the purity of my stored this compound?

A3: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed to confirm the structure and identify any potential impurities or degradation products.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with a pyrrolo[2,3-d]pyrimidine core can be sensitive to light. Prolonged exposure to UV or ambient light can lead to photodegradation. It is crucial to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experiments.

Troubleshooting Guide

Issue 1: I observe a new peak in the HPLC chromatogram of my stored this compound.

  • Question: What could be the cause of this new peak?

  • Answer: A new peak in the HPLC chromatogram likely indicates the presence of a degradation product. The most common degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

    • Hydrolysis: The methoxy group at the 4-position is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

    • Oxidation: The electron-rich pyrrole ring can be oxidized, particularly if exposed to air (autoxidation) or oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.

    • Photodegradation: Exposure to light can induce reactions, leading to various degradation products.

  • Question: How can I identify the new peak?

  • Answer: To identify the unknown peak, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound corresponding to the new peak. This information, along with knowledge of potential degradation pathways, can help in postulating its structure. Further characterization by isolating the impurity and analyzing it with NMR spectroscopy would provide a definitive structure.

Issue 2: The color of my this compound has changed from white to yellowish.

  • Question: What does this color change signify?

  • Answer: A color change to yellow or brown is a strong indicator of degradation. This is often associated with oxidation of the pyrrole ring or the formation of polymeric byproducts. It is highly recommended to re-analyze the purity of the compound by HPLC before use.

  • Question: Can I still use the discolored compound?

  • Answer: It is not advisable to use the discolored compound in experiments where high purity is critical, as the impurities could lead to erroneous or irreproducible results. If the purity is confirmed to be acceptable by a reliable analytical method, it might be usable for non-critical applications.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Peroxides) cluster_photodegradation Photodegradation (UV/Light) main This compound hydrolysis_product 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine main->hydrolysis_product H+/OH- oxidation_product Oxidized Derivatives (e.g., N-oxides, Pyrrolinones) main->oxidation_product [O] photo_product Photolytic Products main->photo_product hv

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

To investigate the stability of this compound, a forced degradation study can be performed under various stress conditions.

cluster_stress Stress Conditions start Prepare Stock Solution of This compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV light, 254 nm) start->photo analysis Analyze Samples at Different Time Points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradants by LC-MS and NMR analysis->identification

Caption: Experimental workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50, v/v).

Stress Conditions
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber.

Sample Analysis

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If the sample is acidic or basic, neutralize it before analysis. For the thermally stressed solid sample, dissolve it in the acetonitrile:water mixture to achieve a 1 mg/mL concentration. Analyze all samples by HPLC.

HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Identification of Degradation Products

Analyze the stressed samples using LC-MS to determine the molecular weights of the degradation products. For significant degradants, isolation using preparative HPLC followed by structural elucidation using NMR spectroscopy is recommended.

Summary of Expected Degradation Data

The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.

Stress ConditionDuration (hours)Purity of this compound (%)Major Degradation Product(s)
Control (RT) 2499.8-
0.1 M HCl (60°C) 885.24-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
0.1 M NaOH (60°C) 490.54-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
3% H₂O₂ (RT) 2478.9Oxidized derivatives (e.g., N-oxides)
Thermal (80°C, solid) 2498.5Minor unidentified products
UV Light (254 nm) 882.1Various photolytic products

Technical Support Center: Optimizing Coupling Reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine resulting in a low yield?

A1: Low yields in Suzuki-Miyaura couplings with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Several factors can contribute to this:

  • Insufficiently Active Catalyst: Standard palladium catalysts may not be effective for activating the C-Cl bond.[1] Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.[2][3]

  • Inappropriate Reaction Conditions: Higher temperatures and carefully selected ligands and bases are often necessary to drive the reaction to completion.[1][4]

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, leading to catalyst inhibition.[1]

  • Side Reactions: Competing side reactions such as hydrolysis of the starting material or protodeboronation of the boronic acid can consume reactants and reduce the yield.

Q2: I am observing significant hydrolysis of my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material. How can I prevent this?

A2: Hydrolysis of the starting material to 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is a common side reaction, especially in the presence of water and certain bases. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use of freshly distilled solvents and oven-dried glassware is recommended.

  • Base Selection: The choice of base is critical. While inorganic bases are common, some can promote hydrolysis. Consider screening different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6] The amount of acid should be kept low to minimize competing solvolysis.[5]

  • Reaction Temperature: Lowering the reaction temperature, if the coupling reaction still proceeds at a reasonable rate, can sometimes reduce the rate of hydrolysis.

Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?

A3: The success of a Buchwald-Hartwig amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine depends on the careful selection of the catalyst system and reaction conditions.[7] Key parameters include:

  • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand is crucial.[8][9] Bulky, electron-rich ligands like Xantphos, t-BuXPhos, or BINAP are often effective.[8][9][10]

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs₂CO₃).[6][9] The base should be anionic to deprotonate the palladium-amine complex in nonpolar solvents.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.[9][11]

Q4: How can I minimize alkyne homocoupling (Glaser coupling) in my Sonogashira reaction?

A4: Glaser coupling is a major side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst in the presence of oxygen.[1] To minimize this side reaction:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid Glaser coupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.[12]

  • Use of a Protecting Group: Protecting the terminal alkyne (e.g., with a trimethylsilyl group) can prevent homocoupling. The protecting group can be removed in a subsequent step.

Troubleshooting Guides

Low to No Product Formation

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low or No Product check_sm Verify Starting Material Purity and Integrity start->check_sm check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) check_sm->check_reagents If SM is pure optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If reagents are good optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions If still low yield catalyst_loading Increase Catalyst/Ligand Loading optimize_catalyst->catalyst_loading consider_side_reactions Investigate Potential Side Reactions optimize_conditions->consider_side_reactions If still low yield increase_temp Increase Temperature optimize_conditions->increase_temp consider_side_reactions->optimize_catalyst Address side reactions and re-optimize success Improved Yield change_ligand Screen Different Ligands (e.g., bulky, electron-rich) catalyst_loading->change_ligand change_precatalyst Try a Different Palladium Precursor change_ligand->change_precatalyst change_precatalyst->success If successful change_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) increase_temp->change_solvent change_base Screen Bases (e.g., Carbonates, Phosphates, Organic bases) change_solvent->change_base change_base->success If successful

Caption: Troubleshooting workflow for low reaction yields.

Presence of Significant Side Products

Troubleshooting_Side_Products cluster_hydrolysis Addressing Hydrolysis cluster_homocoupling Minimizing Homocoupling cluster_dehalogenation Preventing Dehalogenation start Significant Side Products Observed identify_side_product Identify the Structure of the Main Side Product (e.g., by LC-MS, NMR) start->identify_side_product hydrolysis Hydrolysis Product (7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one) identify_side_product->hydrolysis If hydrolysis homocoupling Homocoupling of Coupling Partner (e.g., Glaser coupling) identify_side_product->homocoupling If homocoupling dehalogenation Dehalogenated Starting Material identify_side_product->dehalogenation If dehalogenation other Other Unidentified Side Products identify_side_product->other If other anhydrous Use Anhydrous Solvents and Reagents hydrolysis->anhydrous anaerobic Ensure Strictly Anaerobic Conditions homocoupling->anaerobic milder_conditions Use Milder Reaction Conditions (Lower Temp, Weaker Base) dehalogenation->milder_conditions base_screen_hydrolysis Screen Weaker or Non-hydroxide Bases anhydrous->base_screen_hydrolysis temp_hydrolysis Lower Reaction Temperature base_screen_hydrolysis->temp_hydrolysis cu_free Use Copper-Free Conditions (for Sonogashira) anaerobic->cu_free slow_addition Slow Addition of the Coupling Partner cu_free->slow_addition ligand_choice Optimize Ligand to Favor Cross-Coupling milder_conditions->ligand_choice

Caption: Troubleshooting guide for managing side reactions.

Data Presentation: Reaction Condition Optimization

The following tables summarize key reaction parameters for different coupling reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related chloro-heterocycles, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80Good[4]
PdCl₂(dppf)-K₃PO₄Dioxane--[2]
ABM–Pd⁰-K₂CO₃Water-High[13]
Pd₂(dba)₃P(tBu)₃K₃PO₄Dioxane100-[3]
PEPPSI-IPr (2)-K₂CO₃1,4-Dioxane/H₂O--[3]

Table 2: Buchwald-Hartwig Amination Conditions

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (0.015 eq)Xantphos (0.015 eq)--80-[8]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene->95 (conversion)[9]
Pd(OAc)₂BINAPCs₂CO₃Toluene100-[10][11]
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane-Good (conversion)[14]

Table 3: Sonogashira Coupling Conditions

Palladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)NotesReference
Pd(PPh₃)₄CuIEt₃NDMF80General conditions[1]
PdCl₂(PPh₃)₂CuITEANMP--[15]
Pd(PPh₃)₄ (5-10)CuI (5-10)TEA--High yields reported[15]
Pd catalyst-DBUToluene/TEA-Copper-free option[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup To an oven-dried Schlenk tube, add: - 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) start->setup catalyst Add Palladium Precursor (e.g., Pd(PPh₃)₄, 2 mol%) and Ligand (if required) setup->catalyst inert Evacuate and backfill the tube with inert gas (e.g., Argon) three times catalyst->inert solvent Add degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) inert->solvent reaction Stir the reaction mixture at elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS solvent->reaction workup Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine. reaction->workup purify Dry the organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required.[2]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.[1]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., Et₃N, 3.0 equiv) via syringe. Then, add the terminal alkyne (1.2 equiv) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.[16]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.[1]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of potential therapeutic agents. This guide provides an objective comparison of the 7-deazapurine scaffold, specifically focusing on 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, against other prominent kinase inhibitor scaffolds such as quinazoline, pyrimidine, and pyrazolo[3,4-d]pyrimidine. This analysis is supported by a compilation of experimental data from publicly available research, with a focus on their activity against key oncogenic and inflammatory kinases.

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, the core component of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1] This inherent characteristic has led to the development of numerous inhibitors based on this scaffold, some of which have gained regulatory approval for treating inflammatory conditions and myeloproliferative diseases.[2] This guide aims to provide a clear, data-driven comparison to aid researchers in the strategic selection of scaffolds for their kinase inhibitor discovery programs.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors based on the this compound, quinazoline, pyrimidine, and pyrazolo[3,4-d]pyrimidine scaffolds against several key kinases. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the public domain. Therefore, the presented data is a curated compilation from various sources, and assay conditions are provided where available.

Table 1: Comparative Inhibitory Activity (IC50) Against Janus Kinases (JAKs)

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Assay Conditions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compound 12a [3]JAK1 12.6 Enzymatic assay.[3]
JAK2>135Enzymatic assay.[3]
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compound 9a [4]JAK3 0.29 Enzymatic assay.[4]
JAK1>957Enzymatic assay.[4]
JAK2>957Enzymatic assay.[4]
Pyrazolo[3,4-d]pyrimidineRuxolitinib[5]JAK1~3Not specified.[5]
JAK2~3Not specified.[5]
JAK3~430Not specified.[5]

Table 2: Comparative Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases (EGFR, VEGFR)

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Assay Conditions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compound 12i [6]EGFR (T790M mutant) 0.21 Kinase enzymatic assay.[6]
EGFR (wild-type)22Kinase enzymatic assay.[6]
4-Amino-7H-pyrrolo[2,3-d]pyrimidine PKI166 [7]EGFR <10 Protein Tyrosine Kinase assay.[7]
QuinazolineGefitinib[8]EGFR<10Not specified.[8]
QuinazolineLapatinib[9]HER251.0 ± 23.0Cellular assay (SKBR3, HER2+).[9]
PyrimidineTucatinib[9]HER237.5 ± 18.4Cellular assay (SKBR3, HER2+).[9]
Pyrrolo[2,3-d]pyrimidine Compound 10 [10]VEGFR-2 Submicromolar Enzymatic assay.[10]
PyrimidinePazopanib[9]VEGFR-230Biochemical assay.[9]
Non-pyrimidineSorafenib[9]VEGFR-290Biochemical assay.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (use high purity ATP to minimize ADP contamination)[11]

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the appropriate assay buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of substrate solution.

    • Add 5 µL of ATP solution.

    • To initiate the kinase reaction, add 5 µL of the enzyme solution.[11]

    • Include controls: a "no kinase" control for background and a "vehicle (DMSO)" control for 100% kinase activity.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.[11]

  • Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for at least 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well.[11] This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces light. Incubate for at least 40 minutes at room temperature, protected from light.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no kinase" control) from all other readings.

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation following treatment with kinase inhibitors.

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[12] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12][13]

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12][13]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[12]

  • Incubation for Solubilization: Incubate the plate for an additional 4 hours at 37°C in a CO₂ incubator.[12] Mix each sample by pipetting up and down to ensure complete solubilization.[12]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by the discussed kinase inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Compound Preparation (Serial Dilution) kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) compound_prep->kinase_assay cell_culture Cell Culture (Seeding in Plates) cell_assay Cell-Based Assay (e.g., MTT) cell_culture->cell_assay data_acquisition Data Acquisition (Luminescence/Absorbance) kinase_assay->data_acquisition cell_assay->data_acquisition ic50_determination IC50/GI50 Determination data_acquisition->ic50_determination

Fig 1. General experimental workflow for kinase inhibitor evaluation.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Fig 2. Simplified JAK-STAT signaling pathway and inhibition.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Fig 3. Simplified EGFR signaling pathway and inhibition.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibits

Fig 4. Simplified VEGFR signaling pathway and inhibition.

Conclusion

The this compound scaffold represents a versatile and potent core for the design of kinase inhibitors. Its structural similarity to adenine provides a strong foundation for ATP-competitive inhibition across a wide range of kinases. The compiled data indicates that derivatives of this scaffold can achieve high potency and, with appropriate chemical modifications, can also exhibit significant selectivity for specific kinase targets, such as certain JAK family members and mutant forms of EGFR.

While established scaffolds like quinazoline and pyrimidine have a longer history and are present in numerous approved drugs, the pyrrolo[2,3-d]pyrimidine core continues to be a fertile ground for the discovery of novel inhibitors with potentially improved therapeutic profiles. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions in the early stages of kinase inhibitor design and development.

References

A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are two privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the core structures for a multitude of kinase inhibitors. Their structural resemblance to adenine allows them to competitively bind to the ATP-binding site of various kinases, leading to the modulation of key signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. This guide provides a comparative analysis of inhibitors derived from these two scaffolds, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they impact.

Structural and Target Diversity

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine are considered bioisosteres of purine. The pyrrolo[2,3-d]pyrimidine nucleus is also known as 7-deazapurine, highlighting its structural similarity to the natural purine core but with a carbon atom at position 7 instead of nitrogen. This seemingly minor change can significantly alter the molecule's electronic properties and hydrogen bonding potential, influencing its binding affinity and selectivity for different kinases.

Pyrrolo[2,3-d]pyrimidine inhibitors have shown remarkable success in targeting Janus kinases (JAKs), leading to approved drugs for autoimmune diseases like rheumatoid arthritis. Notable examples include tofacitinib and ruxolitinib.[1][2] This scaffold has also been extensively explored for the inhibition of other tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and rearranged during transfection (RET) kinase, demonstrating its versatility in cancer therapy.[3][4][5][6]

Pyrazolo[3,4-d]pyrimidine inhibitors , on the other hand, have been particularly prominent in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Bruton's tyrosine kinase (BTK).[7] Ibrutinib, a highly successful BTK inhibitor for the treatment of B-cell malignancies, features this core structure. Additionally, this scaffold has been utilized to develop inhibitors against other important cancer targets like SRC family kinases and mTOR.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors against a panel of kinases. It is important to note that direct head-to-head comparisons across large kinase panels in single studies are limited. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: Kinase Inhibition Profile of Representative Pyrrolo[2,3-d]pyrimidine Inhibitors

CompoundTarget KinaseIC50 (nM)Kinase FamilyReference Compound
Tofacitinib JAK1112Tyrosine Kinase-
JAK220Tyrosine Kinase-
JAK31Tyrosine Kinase-
TYK2>5000Tyrosine Kinase-
Ruxolitinib JAK13.3Tyrosine Kinase-
JAK22.8Tyrosine Kinase-
TYK219Tyrosine Kinase-
JAK3428Tyrosine Kinase-

Table 2: Kinase Inhibition Profile of Representative Pyrazolo[3,4-d]pyrimidine Inhibitors

CompoundTarget KinaseIC50 (nM)Kinase FamilyReference Compound
Ibrutinib BTK0.5Tyrosine Kinase-
TEC2.1Tyrosine Kinase-
EGFR5.8Tyrosine Kinase-
JAK316Tyrosine Kinase-
Dinaciclib CDK13Serine/Threonine Kinase-
CDK21Serine/Threonine Kinase-
CDK51Serine/Threonine Kinase-
CDK94Serine/Threonine Kinase-

Signaling Pathways

The therapeutic effects of these inhibitors stem from their ability to modulate specific signaling pathways that are often dysregulated in disease.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation. Pyrrolo[2,3-d]pyrimidine inhibitors like tofacitinib and ruxolitinib effectively block this pathway by inhibiting JAKs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene Transcription Gene Transcription DNA->Gene Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Binds Tofacitinib Tofacitinib / Ruxolitinib (Pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK

Caption: JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine inhibitors.

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for B-cell development, activation, and proliferation. Dysregulation of this pathway is a hallmark of many B-cell malignancies. Pyrazolo[3,4-d]pyrimidine inhibitors, exemplified by ibrutinib, target Bruton's tyrosine kinase (BTK), a key component of this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Downstream Signaling NF-κB, MAPK, etc. DAG_IP3->Downstream Signaling Antigen Antigen Antigen->BCR Binds Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and its inhibition by ibrutinib.

CDK-Cyclin Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their sequential activation, through binding to cyclins, drives the progression through different phases of the cell cycle. Pyrazolo[3,4-d]pyrimidine inhibitors like dinaciclib target multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Drives progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 Initiates S phase entry CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Controls DNA replication CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Promotes mitosis Dinaciclib Dinaciclib (Pyrazolo[3,4-d]pyrimidine) Dinaciclib->CDK2_CyclinE Dinaciclib->CDK2_CyclinA Dinaciclib->CDK1_CyclinB

Caption: Simplified overview of CDK-cyclin mediated cell cycle regulation and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize and compare pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site brings the europium donor and the tracer's acceptor fluorophore into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the FRET signal.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[8]

    • Prepare serial dilutions of the test compound (e.g., pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine inhibitor) in 100% DMSO. From these, create intermediate 3X dilutions in 1X Kinase Buffer A.[8]

    • Prepare a 3X solution of the kinase-antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ labeled tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound dilution.

    • Add 5 µL of the 3X kinase-antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm).[8]

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test inhibitor (dissolved in an appropriate solvent like DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Western Blot Analysis of Phosphorylated Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and thus activated, form of a protein.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. For detecting phosphorylation, a primary antibody that specifically recognizes the phosphorylated form of the target protein is used.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. The effect of the inhibitor is determined by comparing the levels of the phosphorylated protein in treated versus untreated cells.[9][10]

Conclusion

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. While pyrrolo[2,3-d]pyrimidines have demonstrated significant clinical success in targeting JAKs for inflammatory diseases, pyrazolo[3,4-d]pyrimidines have been instrumental in the creation of powerful anti-cancer agents targeting CDKs and BTK. The choice between these scaffolds for a drug discovery program will depend on the specific kinase target and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel inhibitors based on these versatile heterocyclic systems. As our understanding of kinase biology continues to expand, it is certain that these two privileged scaffolds will continue to play a vital role in the development of next-generation targeted therapies.

References

Validating the Mechanism of Action of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine inhibitors and their alternatives, focusing on their mechanism of action, target engagement, and cellular effects. The information is supported by experimental data and detailed protocols to aid in the validation and further development of this class of inhibitors.

Introduction to this compound Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structure in a multitude of kinase inhibitors due to its ability to mimic the purine core of ATP. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, making them attractive candidates for therapeutic development in oncology, immunology, and neurodegenerative diseases. This guide specifically focuses on derivatives of this compound, which have demonstrated significant potential as selective kinase inhibitors.

Mechanism of Action: Targeting Kinase ATP-Binding Sites

Derivatives of this compound primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. A key characteristic of some of these inhibitors is their ability to bind to the inactive "DFG-out" conformation of the kinase, which can contribute to their high selectivity.

A prominent and well-validated target for this class of inhibitors is the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the differentiation and survival of macrophages.[1] By inhibiting CSF1R, these compounds can modulate macrophage populations, which has therapeutic implications in various cancers where tumor-associated macrophages (TAMs) contribute to tumor progression.[1]

Beyond CSF1R, various analogs have been developed to target other kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), RET proto-oncogene, and Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4]

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives and comparator compounds against various kinases.

Table 1: Enzymatic Inhibition of CSF1R and EGFR
Compound IDModification on Pyrrolo[2,3-d]pyrimidine CoreCSF1R IC50 (nM)EGFR IC50 (nM)Reference Compound
1 6-Aryl, 4-Methylamino120-
12 6-Aryl, 4-(Ethylenediamine)<52.3-
23 6-Aryl, 4-Methylamino (m-methyl derivative)<5>100-
Pexidartinib -9.7-[1]
Erlotinib --0.4[1]

Data synthesized from multiple sources, showcasing the structure-activity relationship where modifications at the 4-position influence EGFR activity while maintaining high CSF1R potency.[1]

Table 2: Multi-Kinase Inhibitory Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
Kinase TargetIC50 (nM)
EGFR40
Her2112
VEGFR2204
CDK285

Compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, demonstrates potent inhibition across multiple cancer-related kinases.[5]

Table 3: Cellular Activity of CSF1R Inhibitors
CompoundCell LineAssayCellular Potency
Selected Pyrrolo[2,3-d]pyrimidines Ba/F3 cells engineered with CSF1RProliferationPotent Inhibition
Selected Pyrrolo[2,3-d]pyrimidines Mouse Bone Marrow-Derived MacrophagesDifferentiation/ViabilityPotent Inhibition

Cell-based assays confirm the on-target activity of the inhibitors in a cellular context.[1]

Experimental Protocols

Enzymatic Kinase Inhibition Assay (Z'-LYTE™ Assay Technology)

This biochemical assay quantitatively measures kinase activity by assessing the phosphorylation of a substrate peptide.

Protocol:

  • Reagents: Kinase, ATP, fluorescently labeled substrate peptide, and test compound.

  • Procedure: a. The kinase, substrate, and test compound are pre-incubated in a buffer solution. b. The kinase reaction is initiated by the addition of ATP. The ATP concentration is typically set at the Km value for the specific kinase.[1][6] c. The reaction is allowed to proceed for a defined period at room temperature. d. A development reagent is added, which contains a protease that specifically cleaves the non-phosphorylated substrate. e. The fluorescence resonance energy transfer (FRET) signal is measured. Phosphorylation of the substrate protects it from cleavage, leading to a higher FRET signal. f. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay determines the effect of the inhibitor on the proliferation of cells that are dependent on the target kinase for survival and growth.

Protocol:

  • Cell Line: Ba/F3 cells engineered to express the kinase of interest (e.g., CSF1R).

  • Procedure: a. Seed the Ba/F3 cells in 96-well plates in a growth medium containing the appropriate cytokine to stimulate kinase activity. b. Add serial dilutions of the test compound to the wells. c. Incubate the plates for 48-72 hours. d. Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. e. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of CSF1R Inhibition

CSF1R_Pathway cluster_membrane Cell Membrane CSF1R CSF1R ADP ADP CSF1R->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) CSF1R->Downstream Activates CSF1 CSF1 (Ligand) CSF1->CSF1R Binds Inhibitor 4-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor Inhibitor->CSF1R Blocks ATP Binding ATP ATP ATP->CSF1R Binds Response Macrophage Proliferation, Differentiation & Survival Downstream->Response Leads to

Caption: CSF1R signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_vivo In Vivo Studies (Optional) Enzymatic Enzymatic Kinase Assay (e.g., Z'-LYTE™) Binding Competition Binding Assay (Optional) Enzymatic->Binding Proliferation Cell Proliferation Assay (e.g., Ba/F3-CSF1R) Binding->Proliferation Target_Phospho Western Blot for Target Phosphorylation Proliferation->Target_Phospho PK Pharmacokinetic Profiling Target_Phospho->PK Efficacy Xenograft Models PK->Efficacy Start Compound Synthesis & Characterization Start->Enzymatic

Caption: A typical workflow for the validation of this compound kinase inhibitors.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrate their efficacy against key oncogenic kinases, particularly CSF1R. The provided experimental protocols and workflows offer a framework for researchers to validate the mechanism of action of novel analogs and to advance their development towards clinical applications. The ability to tune the selectivity profile through chemical modifications underscores the potential of this compound class to yield targeted therapies for a variety of diseases.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Alectinib and its Alternatives

The 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors, giving rise to targeted therapies for various cancers. Alectinib, a prominent member of this class, is a highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer (NSCLC). However, understanding the broader kinase interaction landscape, or cross-reactivity profile, is paramount for predicting potential off-target effects and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the cross-reactivity of Alectinib and other relevant ALK inhibitors, supported by experimental data and detailed protocols.

Comparative Cross-Reactivity Profile

To provide a clear comparison of kinase inhibitor selectivity, the following table summarizes the inhibitory activity of Alectinib and other notable ALK inhibitors against their primary target and a selection of off-target kinases. The data is presented as the percentage of remaining kinase activity in the presence of a 1 µM concentration of the inhibitor, as determined by a comprehensive kinome scan. A lower percentage indicates stronger inhibition.

Kinase TargetAlectinib (% Control)Crizotinib (% Control)Ceritinib (% Control)Lorlatinib (% Control)
ALK 0.2 1.5 0.5 0.1
RET1.92.511.01.2
LTK0.32.21.50.8
GAK0.675.02.03.5
ROS155.00.30.40.2
MET98.00.285.095.0
TRKA95.08.012.00.5
TRKB92.015.018.00.7
TRKC90.012.015.00.6
FAK85.05.025.070.0
PYK288.06.030.075.0

Data sourced from publicly available kinome scan databases. The percentage of control represents the remaining kinase activity in the presence of 1 µM of the inhibitor.

As the data indicates, Alectinib demonstrates high selectivity for ALK, with minimal inhibition of a broad range of other kinases at a 1 µM concentration.[1] Its off-target activity is most notable against RET, LTK, and GAK.[2] In comparison, the first-generation ALK inhibitor, Crizotinib, exhibits a broader spectrum of activity, significantly inhibiting ROS1 and MET in addition to ALK.[3] The second-generation inhibitor, Ceritinib, also shows potent inhibition of ROS1. The third-generation inhibitor, Lorlatinib, is a potent inhibitor of both ALK and ROS1, and also shows activity against the TRK family of kinases.[4][5]

Signaling Pathways

To visualize the primary signaling cascades affected by these inhibitors, the following diagrams illustrate the ALK and RET signaling pathways.

ALK_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PLCg PLCγ Pathway Ligand Ligand ALK ALK Receptor (Anaplastic Lymphoma Kinase) Ligand->ALK Activation P1 P ALK->P1 P2 P ALK->P2 P3 P ALK->P3 P4 P ALK->P4 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K JAK JAK P3->JAK PLCg PLCγ P4->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Alectinib Alectinib Alectinib->ALK Inhibition

Caption: ALK Signaling Pathway and Inhibition by Alectinib.

RET_Signaling_Pathway cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway Ligand GDNF family ligands CoReceptor GFRα co-receptor Ligand->CoReceptor RET RET Receptor CoReceptor->RET Activation P1 P RET->P1 P2 P RET->P2 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P2->PI3K PLCg PLCγ P2->PLCg STAT3 STAT3 P2->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Survival, Differentiation ERK->Differentiation AKT AKT PI3K->AKT AKT->Differentiation PLCg->Differentiation STAT3->Differentiation Alectinib Alectinib (Off-target) Alectinib->RET Inhibition

Caption: RET Signaling Pathway and Off-Target Inhibition by Alectinib.

Experimental Protocols

The following are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., Alectinib) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution (unlabeled)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP). The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor/Vehicle to Plate PrepInhibitor->AddInhibitor PrepReaction Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) PrepReaction->AddInhibitor InitiateReaction Initiate Reaction with [γ-³³P]ATP/ATP Mix AddInhibitor->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Transfer Transfer to Phosphocellulose Plate StopReaction->Transfer Wash Wash Plate Transfer->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Radiometric Kinase Assay.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H3122 cells for ALK)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., Alectinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific primary antibody (e.g., anti-phospho-ALK)

  • Total protein primary antibody (e.g., anti-ALK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 2-24 hours).

  • If the kinase is not constitutively active, stimulate the cells with a relevant ligand to induce kinase activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total protein primary antibody to confirm equal loading.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

  • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.

This comprehensive guide provides a framework for understanding and comparing the cross-reactivity profiles of this compound based kinase inhibitors. By utilizing the provided data, signaling pathway diagrams, and experimental protocols, researchers can make more informed decisions in the discovery and development of novel targeted therapies.

References

A Comparative Guide to Target Engagement Assays for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key target engagement assays applicable to 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in the development of kinase inhibitors. Understanding how these compounds interact with their intended protein targets within a cellular context is critical for advancing drug discovery programs. This document outlines the principles, experimental protocols, and comparative data for several state-of-the-art target engagement methodologies.

Introduction to 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidines and Target Engagement

The 7H-pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, recognized for its role in a variety of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[1][2][3] Derivatives of this scaffold have been investigated as inhibitors of kinases such as p21-activated kinase 4 (PAK4), Epidermal Growth Factor Receptor (EGFR), and Leucine-Rich Repeat Kinase 2 (LRRK2).[4][5][6]

Target engagement assays are crucial for confirming that a drug candidate binds to its intended molecular target in a physiologically relevant environment. This validation is a key step in deciphering the mechanism of action and ensuring that downstream biological effects are a direct consequence of on-target activity. This guide focuses on a comparative analysis of prominent target engagement assays: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Comparison of Target Engagement Assays

The selection of a suitable target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the specific questions being addressed. The following table summarizes the key characteristics of four widely used assays.

Assay Principle Primary Output Throughput Label-Free Cellular Context Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTm), EC50Low to HighYesYes (intact cells or lysates)Measures target engagement in a native cellular environment without modification of the compound or target.[7]Requires a specific antibody for detection (Western blot) or specialized instrumentation (HT-CETSA). Not all ligand binding events result in a measurable thermal shift.
Kinobeads Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.IC50, Kd (apparent), Kinome-wide selectivity profileHighYes (for test compound)Yes (cell lysates)Provides a comprehensive, unbiased profile of kinase targets and off-targets in the native proteome.[8]Limited to ATP-competitive inhibitors and kinases that bind to the Kinobeads matrix. Does not provide kinetic information.[8]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.kon, koff, KDMedium to HighYesNo (purified components)Provides real-time kinetic data (association and dissociation rates).[9]Requires immobilization of the target protein, which may affect its conformation and activity. Can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target in solution.KD, ΔH, ΔS, Stoichiometry (n)LowYesNo (purified components)Provides a complete thermodynamic profile of the binding interaction. It is a true in-solution technique.Requires relatively large amounts of purified protein and ligand. Low throughput.

Experimental Data and Protocols

Kinobeads-based Profiling of Pyrrolopyrimidine Derivatives

A study employing Kinobeads coupled with quantitative mass spectrometry was conducted to profile a set of pyrrolopyrimidine-based kinase inhibitors. This approach allows for the simultaneous assessment of binding to hundreds of kinases in a cell lysate, providing a broad view of the compound's selectivity.

Representative Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture and harvest cells (e.g., human cancer cell lines). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 4°C).

  • Kinobeads Enrichment: Add the Kinobeads slurry (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the Kinobeads in the presence of the test compound. Calculate apparent IC50 values to quantify the potency of the compound for each identified target.

Workflow for Kinobeads-based Profiling

G cluster_workflow Kinobeads Experimental Workflow lysate Cell Lysate incubation Incubation lysate->incubation compound Pyrrolo[2,3-d]pyrimidine Derivative compound->incubation kinobeads Kinobeads Addition incubation->kinobeads enrichment Kinase Enrichment kinobeads->enrichment wash Washing enrichment->wash elution Elution wash->elution digest Tryptic Digest elution->digest lcms LC-MS/MS digest->lcms data Data Analysis (IC50, Selectivity) lcms->data

Caption: A schematic of the Kinobeads workflow for kinase inhibitor profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Representative Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Seed cells and treat with various concentrations of the this compound derivative or vehicle control for a specific duration.

  • Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.

CETSA Experimental Workflow

G cluster_cetsa CETSA Workflow cell_treatment Cell Treatment with Pyrrolo[2,3-d]pyrimidine heating Heating cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot (Target-specific Antibody) supernatant->western_blot analysis Data Analysis (Melting Curve Shift) western_blot->analysis

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathways of Potential Targets

The this compound scaffold is often designed to target kinases involved in critical cellular signaling pathways. Understanding these pathways provides context for the biological consequences of target engagement.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[10]

EGFR Signaling Pathway Diagram

cluster_pathway EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos activates PI3K PI3K EGFR->PI3K activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified representation of the EGFR signaling cascade.

PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a role in cytoskeletal dynamics, cell motility, and survival. It is implicated in various oncogenic signaling pathways.[4]

PAK4 Signaling Overview

cluster_pak4 PAK4 Signaling Upstream Upstream Signals (e.g., Cdc42) PAK4 PAK4 Upstream->PAK4 LIMK LIMK PAK4->LIMK Survival Cell Survival Pathways PAK4->Survival Cofilin Cofilin LIMK->Cofilin Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton

Caption: Key downstream effects of PAK4 signaling activation.

Conclusion

The selection of an appropriate target engagement assay is a critical decision in the development of this compound derivatives as kinase inhibitors. While biophysical methods like SPR and ITC provide detailed in vitro characterization of binding kinetics and thermodynamics, cellular assays such as CETSA and Kinobeads profiling offer invaluable insights into target engagement within a more physiologically relevant context. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of a compound's mechanism of action, from direct target binding to its broader cellular effects, ultimately guiding the selection and optimization of the most promising drug candidates.

References

A Comparative Analysis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and selective inhibitory activity against a range of therapeutic targets. This guide provides a comparative overview of the in vitro and in vivo efficacy of several key derivatives, offering a valuable resource for researchers in oncology, neurodegenerative disease, and immunology. The data presented herein is compiled from peer-reviewed scientific literature, providing a foundation for further investigation and drug development efforts.

In Vitro Efficacy: A Snapshot of Potency and Selectivity

The in vitro activity of this compound derivatives has been extensively characterized across various assays, primarily focusing on kinase inhibition and anti-proliferative effects in cancer cell lines. The following tables summarize the in vitro potency of representative compounds against their respective targets.

Table 1: In Vitro Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
FAK Inhibitor (25b) FAK5.4[1]
LRRK2 Inhibitor (7) LRRK2- (Potent Inhibition)[2]
STAT6 Inhibitor (24) STAT6- (Potent Inhibition)[3]
Mps1 Inhibitor (12) Mps129[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: In Vitro Anti-proliferative Activity
Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
Anticancer Agent (6q) Hela, MDA-MB-231, MDA-MB-426Cervical, Breast0.11 - 0.58[5]
FAK Inhibitor (25b) A549Lung3.2[1]
Mps1 Inhibitor (12) MCF-7, 4T1Breast- (Impeded Proliferation)[4]

GI50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or proliferation.

In Vivo Efficacy: Translating In Vitro Potency to Animal Models

The promising in vitro activity of these derivatives has prompted their evaluation in various in vivo models, primarily focusing on tumor growth inhibition in xenograft studies and target engagement in disease-relevant models.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Compound IDXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Anticancer Agent (6q) Nude mice bearing MDA-MB-231 xenograftsBreastNot specifiedActive[5]
Mps1 Inhibitor (12) 4T1 murine breast cancer modelBreastNot specifiedSuppressed tumor growth[4]
Table 4: In Vivo Target Engagement and Pharmacodynamic Effects
Compound IDAnimal ModelKey FindingDosing RegimenReference
LRRK2 Inhibitor (7) Rats and MiceSignificant inhibition of Ser935 phosphorylation in the brainRats: 30 and 100 mg/kg; Mice: 45 mg/kg (oral)[2]
STAT6 Inhibitor (24) Antigen-induced mouse asthmatic modelInhibited eosinophil infiltrationOral administration[3]

Key Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a general workflow for in vivo xenograft studies.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruitment Cell_Migration Cell Migration FAK->Cell_Migration Promotes Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation FAK_Inhibitor This compound Derivative (e.g., 25b) FAK_Inhibitor->FAK Inhibition

Caption: FAK Signaling Pathway and Point of Inhibition.

In_Vivo_Xenograft_Workflow start Start: Cancer Cell Culture (e.g., MDA-MB-231) cell_prep Cell Preparation and Counting start->cell_prep injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups treatment Drug Administration (Vehicle vs. Compound) treatment_groups->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint data_analysis Data Analysis and Efficacy Determination endpoint->data_analysis

Caption: General Workflow for In Vivo Xenograft Studies.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the IC50 values of the compounds. Recombinant human kinase is incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate (e.g., a peptide or protein). The reaction is allowed to proceed for a specified time at a controlled temperature. The kinase activity is then measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) followed by scintillation counting, or by using fluorescence-based or luminescence-based assays that detect the product of the kinase reaction. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. The MTT is reduced by metabolically active cells to form a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the GI50 or IC50 value is determined.

In Vivo Xenograft Study (MDA-MB-231 Breast Cancer Model)

Female immunodeficient mice (e.g., nude or SCID mice) are used for these studies. Human breast cancer cells (MDA-MB-231) are harvested from culture and suspended in a suitable medium, often mixed with Matrigel to enhance tumor take. A specific number of cells (e.g., 5 x 10⁶) are then injected subcutaneously into the flank or mammary fat pad of each mouse. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. Tumor volume and body weight are measured regularly (e.g., twice a week). At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for pharmacodynamic markers. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of various therapeutic targets. The derivatives highlighted in this guide demonstrate promising in vitro potency that, in several cases, translates to significant in vivo efficacy. The provided data and experimental context aim to facilitate the comparative evaluation of these compounds and guide future research in the optimization of this important class of molecules for clinical development. Researchers are encouraged to consult the referenced literature for more in-depth information on specific compounds and experimental details.

References

A Head-to-Head Comparison of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1] This is due to its structural resemblance to adenine, enabling it to competitively bind to the ATP-binding site of various kinases.[2][3] This guide provides a head-to-head comparison of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine analogs and related derivatives, focusing on their inhibitory activity against key oncogenic kinases and cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Comparative Analysis of Inhibitory Activity

The biological evaluation of substituted 7H-pyrrolo[2,3-d]pyrimidine analogs reveals significant variations in their anti-proliferative and kinase inhibitory activities based on the substitutions at the C4, C5, and N7 positions of the core scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogs against different cancer cell lines and kinases.

Table 1: Anti-proliferative Activity of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Analogs in Cancer Cell Lines

Compound ID4-Position Substituent5-Position Substituent7-Position SubstituentCell LineIC50 (µM)Reference
5k -(NH)-C6H4-C(O)NHN=CH-C6H4-ClHHHepG229[4]
MCF-731[4]
MDA-MB-23135[4]
HeLa33[4]
5l -(NH)-C6H4-C(O)NHN=CH-C6H4-FHHHepG234[4]
MCF-736[4]
MDA-MB-23141[4]
HeLa38[4]
14a Hydrazine4-bromophenyl2,4-dichlorophenylMCF-71.7[5]
16b 4-methylpiperazin-1-yl4-chlorophenyl2,4-dichlorophenylMCF-75.7[5]
18b 4-hydroxypiperidin-1-yl4-chlorophenyl2,4-dichlorophenylMCF-73.4[5]
7 HydrazinylHHHepG20.045[6]
MCF-70.089[6]
MDA-MB-2310.073[6]
HeLa0.051[6]

Note: Lower IC50 values indicate higher potency.

Table 2: Kinase Inhibitory Activity of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Analogs

Compound ID4-Position SubstituentTarget KinaseIC50 (nM)Reference
5k -(NH)-C6H4-C(O)NHN=CH-C6H4-ClEGFR40[4]
Her289[4]
VEGFR2204[4]
CDK2113[4]
Sunitinib (Ref.) -EGFR261[4]
8 2-fluoro-4-chloro anilinoEGFR0.042 (µM)[7]
VEGFR-10.039 (µM)[7]
VEGFR-20.015 (µM)[7]
9 4-chloro anilinoEGFR0.098 (µM)[7]
VEGFR-10.045 (µM)[7]
VEGFR-20.021 (µM)[7]
10 2-fluoro-4-chloro anilinoVEGFR-20.004 (µM)[7]
12 4-chloro anilinoVEGFR-20.0008 (µM)[7]

Note: Lower IC50 values indicate higher potency.

Structure-Activity Relationship (SAR)

The data presented suggests several key structure-activity relationships:

  • Substitution at the 4-position is crucial for activity. Analogs with extended side chains containing aromatic and heterocyclic moieties at the 4-amino position, such as in compounds 5k and 5l , demonstrate broad-spectrum anti-proliferative effects.[4]

  • The presence of halogen atoms on the phenyl rings of the side chain can enhance potency.[4]

  • Direct substitution on the pyrrolo[2,3-d]pyrimidine core at the 4-position with small nucleophiles like hydrazine (as in 14a ) or substituted piperazines/piperidines (as in 16b and 18b ) can lead to highly potent activity against specific cell lines like MCF-7.[5]

  • Variations in the anilino moiety at the 4-position and the benzyl group at the 6-position can modulate the potency and selectivity of these compounds as receptor tyrosine kinase inhibitors. For instance, compound 12 with a 4-chloro anilino group showed exceptionally potent VEGFR-2 inhibition.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound by measuring the amount of ATP remaining after a kinase reaction. A higher luminescence signal corresponds to greater inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Peptide substrate specific to the kinase

  • Test compounds (analogs) dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific peptide substrate, and assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well. To a set of wells, add a reaction mixture without the kinase to serve as a "no kinase" control (100% inhibition).

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed within a linear range.

  • ATP Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (analogs)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle control. Plot the percent viability against compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The 7H-pyrrolo[2,3-d]pyrimidine analogs discussed often target Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified RTK signaling pathway and the point of inhibition by these analogs.

RTK_Inhibition cluster_0 Kinase Domain Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds ADP ADP P P RTK->P Autophosphorylation Analog Pyrrolo[2,3-d]pyrimidine Analog Analog->RTK Inhibits ATP ATP ATP->RTK Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified RTK signaling and inhibition by pyrrolo[2,3-d]pyrimidine analogs.

The workflow for evaluating these kinase inhibitors typically follows a standardized process from initial screening to cellular activity confirmation.

Experimental_Workflow Synthesis Analog Synthesis & Purification Biochem Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochem Primary Screening CellVia Cell Viability Assay (e.g., MTT) Biochem->CellVia Cellular Potency CellMech Cellular Mechanism Studies (e.g., Western Blot, Apoptosis Assay) CellVia->CellMech Mechanism of Action Lead Lead Compound Identification CellMech->Lead

Caption: General experimental workflow for the evaluation of kinase inhibitors.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Validation of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for the target validation of pyrrolo[2,3-d]pyrimidines, a prominent class of kinase inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to inform assay selection and experimental design in drug discovery and development.

Introduction to Pyrrolo[2,3-d]pyrimidines and the Imperative of Target Validation

Pyrrolo[2,3-d]pyrimidines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to act as competitive inhibitors for a wide range of kinases.[1][2] These compounds have shown therapeutic potential in various diseases, particularly in oncology, by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

Robust target validation is a critical step in the drug development pipeline to unequivocally demonstrate that a compound's therapeutic effect is mediated through its intended molecular target.[4][5] This confirmation provides a strong rationale for further optimization and clinical development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for assessing target engagement in a cellular context.[6]

Principles of Target Validation Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or tissue lysates.[6] The principle is based on the ligand-induced stabilization of the target protein, which leads to an increase in its thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified, usually by Western blotting or other immunoassays.[7] A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control indicates target engagement.

Alternative Target Validation Methods

Several other techniques are available to assess target engagement, each with its own advantages and limitations.[8]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that ligand binding can protect a protein from proteolysis. In a DARTS experiment, cell lysates are treated with a compound and then subjected to limited proteolysis. The amount of the target protein remaining is then analyzed, typically by Western blot. An increased amount of the target protein in the compound-treated sample compared to the control suggests target engagement.[9]

  • Biochemical Kinase Assays: These are in vitro assays that directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.[10] Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and fluorescence-based assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) that detect the phosphorylated product using specific antibodies.[11][12]

Comparative Analysis of Target Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayDrug Affinity Responsive Target Stability (DARTS)Biochemical Kinase Assays
Principle Ligand-induced thermal stabilization of the target protein.[6]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.Ligand-induced protection of the target protein from proteolysis.[9]Direct measurement of enzymatic activity of a purified kinase.[10]
Cellular Context Intact cells or cell lysates.[6]Live cells.Cell lysates.[9]In vitro (purified components).[10]
Labeling Requirement Label-free for the compound and target protein.Requires genetic tagging of the target protein (NanoLuc®) and a fluorescently labeled tracer.Label-free for the compound and target protein.[9]Can be label-free or require labeled substrates/antibodies.[11]
Throughput Can be adapted for high-throughput screening (CETSA HT).[13]High-throughput compatible.Moderate throughput.High-throughput compatible.[11]
Quantitative Data Provides thermal shift (ΔTm) and can be used to determine cellular EC50.Provides IC50 values for target engagement.[8]Primarily qualitative or semi-quantitative.Provides IC50 or Ki values for enzyme inhibition.[7]
Advantages Physiologically relevant as it can be performed in intact cells; no modification of the compound or target is required.[9]High sensitivity and suitable for real-time measurements in living cells.No modification of the compound or target is required; can be used for target identification.[9]Direct measure of enzymatic inhibition; well-established and robust.[10]
Limitations Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput for the traditional Western blot-based method.[13]Requires genetic manipulation of cells and the availability of a suitable fluorescent tracer.The protective effect can be subtle and protease digestion requires careful optimization.[9]Lacks the complexity of the cellular environment (e.g., ATP concentrations, other interacting proteins).

Experimental Data: Target Validation of Pyrrolo[2,3-d]pyrimidines and Representative Kinase Inhibitors

Biochemical Activity of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a novel pyrrolo[2,3-d]pyrimidine derivative, compound 12i , against wild-type and mutant EGFR.[10] Another compound, 5k , was evaluated against a panel of kinases.[14][15][16]

CompoundTarget KinaseBiochemical IC50 (nM)
12i EGFR (wild-type)22
12i EGFR (T790M mutant)0.21
5k EGFR79
5k Her240
5k VEGFR2136
5k CDK2204

Representative CETSA Data for a Kinase Inhibitor

The following table presents hypothetical CETSA data for a representative kinase inhibitor, illustrating the stabilization of the target protein upon compound binding. The data shows the percentage of soluble target protein remaining after heating at different temperatures in the presence and absence of the inhibitor.

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Inhibitor)
37100100
459598
507592
554085
601560
65530
70<110

This data would generate a rightward shift in the melting curve for the inhibitor-treated sample, indicating target engagement and stabilization.

Experimental Protocols

CETSA Protocol (Western Blot-based)

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the pyrrolo[2,3-d]pyrimidine compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Subject the heated cell suspensions to three cycles of freeze-thawing using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Use a loading control antibody (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves.

NanoBRET™ Target Engagement Assay Protocol

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase and seed them into a multi-well plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compound. Add the NanoBRET™ tracer and the compound dilutions to the cells and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Signal Measurement: Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value.[8]

DARTS Protocol

  • Cell Lysis: Prepare a cell lysate from untreated cells.

  • Compound Incubation: Incubate aliquots of the cell lysate with the pyrrolo[2,3-d]pyrimidine compound or vehicle control.

  • Limited Proteolysis: Add a protease (e.g., thermolysin) to each lysate and incubate for a specific time.

  • Reaction Quenching: Stop the proteolysis by adding a protease inhibitor or by heat inactivation.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody against the target kinase to detect the amount of protein remaining.

  • Data Analysis: Compare the band intensity of the target protein in the compound-treated sample to the vehicle control. Increased band intensity in the presence of the compound indicates target engagement.[9]

Biochemical Kinase Assay (TR-FRET) Protocol

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a fluorescently labeled substrate, and ATP.[11]

  • Compound Addition: Add serial dilutions of the pyrrolo[2,3-d]pyrimidine compound to the wells of a microplate.

  • Reaction Initiation: Add the kinase reaction mixture to the wells to start the reaction. Incubate at a controlled temperature.

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[12]

  • Signal Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the terbium donor and the fluorescent acceptor.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.[17]

Visualizations

G cluster_workflow CETSA Experimental Workflow start 1. Cell Treatment (Compound or Vehicle) harvest 2. Cell Harvesting start->harvest heat 3. Heat Treatment (Temperature Gradient) harvest->heat lyse 4. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 5. Centrifugation (Separate Soluble Fraction) lyse->centrifuge wb 6. Western Blot (Quantify Soluble Target) centrifuge->wb analysis 7. Data Analysis (Melting Curve Shift) wb->analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

G cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrrolo Pyrrolo[2,3-d]pyrimidine (Inhibitor) Pyrrolo->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidines.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation and Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrrolo Pyrrolo[2,3-d]pyrimidine (Inhibitor) Pyrrolo->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidines.

Conclusion

The selection of a target validation assay is a critical decision in the drug discovery process for pyrrolo[2,3-d]pyrimidines and other kinase inhibitors. CETSA offers a significant advantage by enabling the assessment of target engagement in a physiologically relevant cellular context without the need for compound or protein modification. While alternative methods like NanoBRET™, DARTS, and biochemical assays provide valuable and often complementary information, CETSA provides a direct measure of biophysical interaction within the cell. For a comprehensive target validation strategy, a combination of these approaches is often most effective. For instance, initial screening with a high-throughput biochemical assay can identify potent inhibitors, followed by cellular target engagement confirmation with CETSA or NanoBRET™ to ensure cell permeability and on-target activity in a more complex environment. This multi-faceted approach will provide the robust data package necessary to confidently advance promising pyrrolo[2,3-d]pyrimidine candidates through the drug development pipeline.

References

In Vivo Therapeutic Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide for Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of a representative 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivative, AGF347, against the standard-of-care chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. The content is based on published experimental data to inform researchers and drug development professionals on the potential of this class of compounds.

Executive Summary

Comparative Efficacy Data

The following table summarizes the in vivo antitumor activity of AGF347 and gemcitabine in pancreatic cancer xenograft models.

CompoundAnimal ModelCell LineDosing ScheduleKey Efficacy EndpointResult
AGF347 NCr SCID miceMIA PaCa-240 mg/kg, i.p., daily for 5 days/week for 4 weeksTumor growth inhibition/regressionSignificant tumor growth inhibition and instances of complete tumor regression.[1][2]
Gemcitabine Nude miceMIA PaCa-240 mg/kg, i.p., once per weekTumor growth delayModerate inhibition of tumor growth.[5]
Gemcitabine Nude micePANC-120 mg/kg, i.p., once a weekTumor growth inhibitionSignificant delay in tumor growth compared to control.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Pancreatic Cancer Xenograft Model Establishment

A standard protocol for establishing a subcutaneous pancreatic cancer xenograft model is as follows:

  • Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media and conditions until they reach the desired confluency.

  • Animal Model: Immunocompromised mice (e.g., NCr SCID, nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.[8][9][10][11]

  • Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a sterile medium, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.[8][10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), the animals are randomized into treatment and control groups.[1]

In Vivo Efficacy Study

The general workflow for an in vivo efficacy study is depicted in the diagram below and involves the following steps:

  • Drug Formulation and Administration: The investigational compound (e.g., AGF347) and the standard-of-care drug (e.g., gemcitabine) are formulated in appropriate vehicles. The drugs are administered to the respective treatment groups according to the specified dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Data Collection: Throughout the study, tumor volumes and body weights of the mice are recorded.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pharmacodynamic effects. Survival analysis may also be performed.

InVivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MIA PaCa-2) AnimalModel Immunocompromised Mice (e.g., SCID) Implantation Subcutaneous Implantation AnimalModel->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment_AGF347 AGF347 Treatment Group Randomization->Treatment_AGF347 Treatment_Gem Gemcitabine Treatment Group Randomization->Treatment_Gem Control Vehicle Control Group Randomization->Control Monitoring Tumor Volume & Body Weight Monitoring Treatment_AGF347->Monitoring Treatment_Gem->Monitoring Control->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Survival) Monitoring->Endpoint

In Vivo Efficacy Study Workflow

Signaling Pathway Analysis

Pyrrolo[2,3-d]pyrimidine derivatives, including AGF347, exert their anticancer effects by targeting key metabolic pathways essential for cancer cell proliferation and survival. AGF347 is a multi-targeted inhibitor of one-carbon (C1) metabolism, primarily targeting serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria.[2] This contrasts with gemcitabine, which is a nucleoside analog that inhibits DNA synthesis.

The diagram below illustrates the targeted signaling pathway of AGF347 in comparison to the mechanism of action of gemcitabine.

Signaling_Pathways cluster_AGF347 AGF347 (Pyrrolo[2,3-d]pyrimidine Derivative) cluster_Gemcitabine Gemcitabine (Standard of Care) AGF347 AGF347 SHMT2 SHMT2 (Mitochondrial C1 Metabolism) AGF347->SHMT2 Inhibits C1_Metabolism Cytosolic C1 Metabolism (Purine & Pyrimidine Synthesis) SHMT2->C1_Metabolism Provides C1 units Nucleotide Nucleotide Biosynthesis C1_Metabolism->Nucleotide Proliferation_A Cancer Cell Proliferation Nucleotide->Proliferation_A Gemcitabine Gemcitabine DNA_Polymerase DNA Polymerase Gemcitabine->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Proliferation_G Cancer Cell Proliferation DNA_Synthesis->Proliferation_G

Targeted Signaling Pathways

Conclusion

The available preclinical data strongly suggest that pyrrolo[2,3-d]pyrimidine derivatives, exemplified by AGF347, represent a promising class of anticancer agents. Their ability to induce tumor regression in pancreatic cancer models, where standard-of-care agents like gemcitabine often only achieve growth delay, highlights their potential for further development. The distinct mechanism of action, targeting critical metabolic pathways, may also offer opportunities for combination therapies to overcome resistance to conventional chemotherapeutics. Further in vivo validation of other 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry. The following procedures are based on best practices for handling similar chemical structures and are intended to provide essential safety and logistical information.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

II. Quantitative Data Summary for Related Pyrrolo[2,3-d]pyrimidine Compounds

PropertyData for Structurally Similar CompoundsSource
GHS Hazard Statements H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3]
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)[1][2][3][4][5]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general experimental protocol for its disposal:

  • Waste Identification and Segregation:

    • Pure, unreacted this compound should be collected in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Solutions containing this compound should also be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated materials, such as pipette tips, gloves, and weighing paper, should be collected in a solid hazardous waste container.

  • Container Management:

    • Ensure all waste containers are tightly sealed to prevent leakage or evaporation.[4][5]

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

    • Store the waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture.

    • Follow all instructions provided by the EHS office for the final disposal process. Disposal should be carried out by a licensed hazardous waste disposal company.

  • Spill and Decontamination Procedures:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1][6]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite or sand.[1][7]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[6]

    • Collect all contaminated materials in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your EHS office) and collect the decontamination materials as hazardous waste.[1][7]

IV. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation - Pure Compound - Contaminated Solutions - Contaminated Solids B Step 2: Container Management - Use Labeled, Sealed Containers - Store in Secondary Containment A->B Properly Contain C Step 3: Arrange for Disposal - Contact Institutional EHS - Provide Waste Inventory B->C Schedule Pickup D Step 4: Professional Disposal - Hand over to Licensed Waste Contractor C->D Final Disposal E Spill Occurs F Spill & Decontamination Protocol - Evacuate & Ventilate - Wear PPE - Absorb/Contain Spill - Decontaminate Area - Collect as Hazardous Waste E->F Emergency Procedure F->B Contain Contaminated Material

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community. Always consult with your institution's specific safety guidelines and EHS office for final instructions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.